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  • Product: 5-Bromo-3-methylindolin-2-one
  • CAS: 90725-49-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methylindolin-2-one from 3-Methyloxindole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-3-methylindolin-2-one, a halogenated oxindole derivative of interest in m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-3-methylindolin-2-one, a halogenated oxindole derivative of interest in medicinal chemistry. The document details a high-yield, environmentally conscious synthesis protocol, presents key reaction parameters, and discusses the potential biological significance of this compound class in the context of drug development, particularly as kinase inhibitors.

Introduction

The oxindole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. Halogenation of the oxindole ring, particularly at the 5-position, is a common strategy to enhance potency and modulate the physicochemical properties of drug candidates. The bromine atom can serve as a key interaction point within protein binding sites and provides a synthetic handle for further molecular elaboration through cross-coupling reactions. This guide focuses on the direct and efficient synthesis of 5-Bromo-3-methylindolin-2-one from 3-methyloxindole.

Synthesis Methodology

A green chemistry approach has been reported for the synthesis of 5-Bromo-3-methylindolin-2-one, employing a halide-catalyzed oxidation reaction. This method offers high efficiency and utilizes readily available and environmentally benign reagents.

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution reaction on the 3-methyloxindole ring.

Caption: Synthesis of 5-Bromo-3-methylindolin-2-one.

Experimental Protocol

This protocol is adapted from a general procedure for halide-catalyzed oxidation.

Materials:

  • 3-Methyloxindole (MW: 147.17 g/mol )

  • Hydrobromic acid (48 wt. % in water)

  • Hydrogen peroxide (30 wt. % solution in water)

  • 1,2-Dimethoxyethane (DME)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyloxindole (0.5 mmol, 73.6 mg).

  • Add 1,2-dimethoxyethane (2.0 mL) and hydrobromic acid (10 mol%, 0.05 mmol, 5.7 µL of 48% aqueous solution).

  • To this stirred solution, add 30% hydrogen peroxide (1.5 equivalents, 0.75 mmol, 77 µL) dropwise.

  • Heat the reaction mixture to 50°C and stir for 30 minutes under an air atmosphere.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and dilute with ethyl acetate.

  • Quench the reaction with a saturated aqueous solution of sodium chloride.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 5-Bromo-3-methylindolin-2-one.

ParameterValueReference
Reactants
3-Methyloxindole0.5 mmol[1]
HBr (48% aq.)10 mol% (0.05 mmol)[1]
H₂O₂ (30% aq.)1.5 equiv (0.75 mmol)[1]
Reaction Conditions
Solvent1,2-Dimethoxyethane / Water[1]
Temperature50 °C[1]
Reaction Time30 minutes[1]
Product
Product Name5-Bromo-3-methylindolin-2-one
Molecular FormulaC₉H₈BrNO
Molecular Weight226.07 g/mol
Yield90%[1]
Characterization (Predicted/Reference)
Melting Point73-75 °C (for 5-bromo-3-methyl-1H-indole)[2]
¹H NMR (CDCl₃, 500 MHz, Reference: 5-bromo-3-methyl-1H-indole) δ 7.92 (s, 1H), 7.73 (d, J = 1.6 Hz, 1H), 7.29 (dd, J = 8.6, 1.9 Hz, 1H), 7.22 (d, J = 8.6 Hz, 1H), 6.99 (s, 1H), 2.32 (d, J = 0.9 Hz, 3H)[2]
¹³C NMR (CDCl₃, 125 MHz, Reference: 5-bromo-3-methyl-1H-indole) δ 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, 111.60, 9.64[2]

Note: Characterization data for the exact product, 5-Bromo-3-methylindolin-2-one, was not explicitly available. The provided NMR data is for the closely related compound 5-bromo-3-methyl-1H-indole for reference purposes.

Biological Context and Significance in Drug Development

While specific biological activity data for 5-Bromo-3-methylindolin-2-one is not extensively published, the 5-bromo-oxindole scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors.

Derivatives of 5-bromo-indolin-2-one have been investigated as inhibitors of several key protein kinases implicated in cancer cell signaling, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). The bromine atom at the 5-position often plays a crucial role in the binding of these inhibitors to the ATP-binding pocket of the kinase domain.

Potential Signaling Pathway Involvement

Based on the activity of related compounds, it is hypothesized that 5-Bromo-3-methylindolin-2-one could serve as a scaffold for the development of inhibitors targeting receptor tyrosine kinase (RTK) signaling pathways, which are frequently dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Akt->Angiogenesis mTOR->Survival Inhibitor 5-Bromo-3-methylindolin-2-one (Potential Inhibitor) Inhibitor->RTK Inhibition

Caption: Potential inhibition of RTK signaling by 5-bromo-oxindoles.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of 5-Bromo-3-methylindolin-2-one.

G A 1. Reaction Setup - Add 3-methyloxindole, DME, and HBr to flask B 2. Reagent Addition - Dropwise addition of H₂O₂ A->B C 3. Reaction - Heat at 50°C for 30 min B->C D 4. Workup - Quench with brine - Extract with ethyl acetate C->D E 5. Purification - Dry organic phase - Concentrate in vacuo D->E F 6. Final Product - Purify by column chromatography E->F

Caption: Workflow for the synthesis of 5-Bromo-3-methylindolin-2-one.

Conclusion

The synthesis of 5-Bromo-3-methylindolin-2-one from 3-methyloxindole can be achieved in high yield through a straightforward and environmentally friendly protocol. The resulting 5-bromo-oxindole scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the area of oncology. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery.

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-methylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-3-methylindolin-2-one, a heterocyclic compound of i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Bromo-3-methylindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details available experimental and predicted data, outlines methodologies for their determination, and explores the potential biological relevance of this molecular scaffold.

Core Physicochemical Data

The fundamental physicochemical properties of 5-Bromo-3-methylindolin-2-one are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for its development as a potential therapeutic agent.

PropertyValueSource
Molecular Formula C₉H₈BrNOCalculated
Molecular Weight 226.07 g/mol Calculated
CAS Number 90725-49-8External Database
Melting Point 186-187 °CExperimental
Boiling Point 318.4 ± 42.0 °CPredicted
Solubility Insoluble in water; Soluble in DMSO and MethanolPredicted
pKa 10.2 ± 0.4Predicted
logP 2.1Predicted

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols represent standard laboratory practices and can be adapted for the specific analysis of 5-Bromo-3-methylindolin-2-one.

Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry 5-Bromo-3-methylindolin-2-one is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts are recorded. This range represents the melting point of the substance. A narrow melting range is indicative of high purity.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement A Dry Crystalline Sample B Pack into Capillary Tube A->B C Place in Melting Point Apparatus B->C Insert Sample D Heat Slowly (1-2 °C/min) C->D E Observe Melting D->E F Record Temperature Range E->F G Determine Purity F->G Data Analysis

Workflow for Melting Point Determination.
Solubility Assessment

Determining the solubility of a compound in various solvents is essential for formulation development and for understanding its behavior in biological fluids.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is chosen, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.

  • Sample Preparation: A known mass of 5-Bromo-3-methylindolin-2-one is added to a fixed volume of each solvent in a series of vials.

  • Equilibration: The vials are agitated at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: The resulting mixtures are visually inspected for undissolved solid. For quantitative analysis, the supernatant is filtered and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (logP) Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of 5-Bromo-3-methylindolin-2-one is dissolved in the n-octanol phase. An equal volume of the water phase is then added.

  • Equilibration: The mixture is gently agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Potential Biological Significance: Tyrosine Kinase Inhibition

The indolin-2-one scaffold is a well-established pharmacophore found in numerous kinase inhibitors. Many substituted indolin-2-ones have been shown to be potent inhibitors of receptor tyrosine kinases (RTKs), which are key regulators of cellular signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers.

Compounds like Sunitinib, which features an indolin-2-one core, are multi-targeted RTK inhibitors used in cancer therapy. They typically function by competing with ATP for binding to the kinase domain of the receptor, thereby inhibiting autophosphorylation and the subsequent downstream signaling cascade. Given its structure, 5-Bromo-3-methylindolin-2-one represents a valuable starting point for the design of novel kinase inhibitors. The bromo and methyl substitutions can be further modified to optimize potency and selectivity for specific RTKs.

Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (RTK) RTK->RTK ADP ADP Substrate Substrate Protein RTK->Substrate Phosphorylates Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binds ATP ATP ATP->RTK Binds to Kinase Domain PhosphorylatedSubstrate Phosphorylated Substrate Signaling Downstream Signaling (Proliferation, Angiogenesis) PhosphorylatedSubstrate->Signaling Activates Compound 5-Bromo-3-methylindolin-2-one (Indolin-2-one Scaffold) Compound->RTK Inhibits ATP Binding

Inhibition of Receptor Tyrosine Kinase Signaling by an Indolin-2-one Scaffold.

Foundational

5-Bromo-3-methylindolin-2-one CAS number and structure

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 5-Bromo-3-methylindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and orga...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-3-methylindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, structural information, synthesis protocols, and known biological context, presenting data in a format accessible to researchers and drug development professionals.

Core Chemical Identity

5-Bromo-3-methylindolin-2-one is a substituted indolinone, a structural motif found in many biologically active compounds. The presence of a bromine atom at the 5-position and a methyl group at the 3-position of the indolin-2-one core defines its unique chemical properties and potential for further functionalization.

Structure:

Chemical Structure of 5-Bromo-3-methylindolin-2-one

Table 1: Compound Identification

IdentifierValue
CAS Number 90725-49-8[1]
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol [2]
IUPAC Name 5-bromo-3-methyl-1,3-dihydro-2H-indol-2-one
Synonyms 5-Bromo-3-methyloxindole

Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data is provided below. This information is critical for the compound's characterization, handling, and use in experimental settings.

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Solid
Melting Point 78-82 °C
Storage Temperature 2-8°C
SMILES Cc1c2ccc(Br)cc2[nH]c1=O
InChI 1S/C9H8BrN/c1-6-8(12)11-9-4-2-7(10)3-5(6)9/h2-4,6H,1H3,(H,11,12)

Synthesis and Experimental Protocols

The synthesis of 5-Bromo-3-methylindolin-2-one can be achieved through various methods. A general protocol involving the halide-catalyzed oxidation of 3-methylindole is detailed below.

General Procedure for Halide-Catalyzed Oxidation[1]

This protocol describes the synthesis of 5-bromo-3-methylindolin-2-one from 3-methylindole.

Materials:

  • 3-methylindole

  • Hydrogen Bromide (HBr, 48% wt solution in water)

  • 1,2-dimethoxyethane (DME)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethyl acetate

  • Saturated aqueous solution of NaCl

  • Magnesium sulfate (MgSO₄)

Equipment:

  • 10 mL round-bottom flask

  • Magnetic stir bar

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Flash column chromatography system

Protocol:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylindole (0.5 mmol), HBr (10 mol%, 0.05 mmol), and 1,2-dimethoxyethane (2.0 mL).

  • Add 30% hydrogen peroxide (77 μL, 0.75 mmol) dropwise to the mixture.

  • Stir the reaction mixture for 30 minutes at 50 °C under an air atmosphere.

  • After the reaction is complete, dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of NaCl.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to yield the 5-bromo-3-methylindolin-2-one product.

The diagram below illustrates the general workflow for the synthesis and purification of 5-Bromo-3-methylindolin-2-one.

G cluster_synthesis Synthesis cluster_workup Workup & Purification start 1. Add Reactants (3-methylindole, HBr, DME) add_h2o2 2. Add H2O2 Dropwise start->add_h2o2 react 3. Stir at 50°C for 30 min add_h2o2->react quench 4. Quench Reaction (Ethyl Acetate, NaCl soln) react->quench Reaction Mixture extract 5. Extract with Ethyl Acetate quench->extract dry 6. Dry and Concentrate extract->dry purify 7. Flash Chromatography dry->purify end 5-Bromo-3-methylindolin-2-one purify->end Final Product

Caption: Synthesis and Purification Workflow.

Biological Activity and Potential Applications

While specific biological data for 5-Bromo-3-methylindolin-2-one is not extensively detailed in the reviewed literature, the indolin-2-one scaffold is a well-established pharmacophore with diverse biological activities. Derivatives of indolinones are known to exhibit anticancer properties, often through the inhibition of protein kinases.

For instance, related compounds like 5-bromo-7-azaindolin-2-one derivatives have been synthesized and evaluated for their in vitro antitumor activity against various human cancer cell lines, including MCF-7 (breast) and HepG2 (liver).[3] Some of these derivatives have shown significantly higher potency than the multi-targeted kinase inhibitor, Sunitinib.[3] Another related compound, (R)-5-Bromo-3-methylisoindolin-1-one, has been noted for its potential anticancer properties and inhibitory effects on kinases such as VEGFR-2.[4]

The structural similarity of 5-Bromo-3-methylindolin-2-one to these active compounds suggests its potential as a valuable intermediate or a candidate for screening in drug discovery programs, particularly in oncology. The brominated indole structure is also recognized for its ability to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is involved in cellular metabolism and response to environmental stimuli.[5]

Potential Signaling Pathway Involvement

Given the known activities of similar indolinone-based compounds, a hypothetical signaling pathway that could be targeted is the VEGFR-2 signaling cascade, which is crucial for angiogenesis (the formation of new blood vessels), a key process in tumor growth and metastasis. Inhibition of this pathway is a validated strategy in cancer therapy.

The diagram below depicts a simplified representation of the VEGFR-2 signaling pathway, which could be a potential target for compounds based on the 5-bromoindolin-2-one scaffold.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC Activates PKC PKC PLC->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Angiogenesis) ERK->Gene VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Indolinone Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Potential VEGFR-2 Signaling Pathway Inhibition.

References

Exploratory

Spectroscopic and Structural Elucidation of 5-Bromo-3-methylindolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-3-methylindolin-2-one, a compound of interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-3-methylindolin-2-one, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for this specific molecule, this report presents predicted spectroscopic values and data from the closely related analogue, 5-Bromo-1-methylindolin-2-one, to provide a substantive and illustrative analysis. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed, offering a framework for the characterization of this and similar compounds.

Spectroscopic Data Summary

The following tables summarize the anticipated and analogous spectroscopic data for 5-Bromo-3-methylindolin-2-one.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.4 - 1.6Doublet3H-CH₃
~3.5 - 3.7Quartet1H-CH
~6.8 - 6.9Doublet1HAr-H
~7.3 - 7.4Doublet of doublets1HAr-H
~7.5 - 7.6Doublet1HAr-H
~8.0 - 9.0Singlet (broad)1HN-H

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmCarbon TypeAssignment
~15 - 20CH₃-CH₃
~40 - 45CH-CH
~110 - 115CQuaternary Ar-C-Br
~112 - 117CHAr-CH
~128 - 133CHAr-CH
~130 - 135CHAr-CH
~140 - 145CQuaternary Ar-C
~175 - 180CC=O (Amide)
Table 2: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityFunctional Group
~3200Strong, BroadN-H Stretch
~3100 - 3000MediumAromatic C-H Stretch
~2970 - 2850MediumAliphatic C-H Stretch
~1710StrongC=O Stretch (Amide)
~1610MediumC=C Stretch (Aromatic)
~820StrongC-Br Stretch
Table 3: Mass Spectrometry (MS) Data (Predicted)
m/zRelative Intensity (%)Ion
225/227High[M]⁺ (Molecular Ion, Bromine Isotopes)
196/198Medium[M - CO]⁺
144High[M - Br - CO]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is utilized for both ¹H and ¹³C NMR spectroscopy.

  • Sample Preparation : Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Proton NMR spectra are acquired at room temperature. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 16-64 scans are typically averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra are recorded using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) are required due to the low natural abundance of the ¹³C isotope. A spectral width of 0-200 ppm is generally sufficient.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.

  • Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition : The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a blank KBr pellet is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition :

    • Electron Impact (EI) : The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).

    • Electrospray Ionization (ESI) : The sample solution is introduced into the ESI source, where a high voltage is applied, generating charged droplets that desolvate to produce gas-phase ions. This is a softer ionization technique, often resulting in a more prominent molecular ion peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound like 5-Bromo-3-methylindolin-2-one.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of 5-Bromo-3-methylindolin-2-one Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structure Confirmation Data_Analysis->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Foundational

An In-depth Technical Guide to the Solubility of 5-Bromo-3-methylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the available solubility information for 5-Bromo-3-methylindolin-2-one. Due to the limited publicl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 5-Bromo-3-methylindolin-2-one. Due to the limited publicly available quantitative data for this specific compound, this document focuses on qualitative solubility inferences from synthetic procedures and outlines standardized experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to make informed decisions in experimental design and formulation development.

Qualitative Solubility Profile

While specific quantitative solubility data for 5-Bromo-3-methylindolin-2-one is not readily found in the current literature, an analysis of its synthesis and purification procedures provides valuable qualitative insights into its solubility characteristics. The solvents used in these processes are strong indicators of the compound's solubility.

Solvent ClassificationSolventSolubility InferenceRationale
Ethers 1,2-DimethoxyethaneLikely SolubleUsed as a reaction solvent in the synthesis of the compound[1].
Esters Ethyl AcetateLikely SolubleEmployed as an extraction and dilution solvent during the workup of the synthesis reaction[1][2].
Chlorinated Solvents Dichloromethane (DCM)Likely SolubleUsed to dissolve the crude product for purification by column chromatography[2][3][4].
Aprotic Polar Solvents Tetrahydrofuran (THF)Likely SolubleA common solvent for reactions involving similar indole structures[2][5].
Alcohols Methanol, EthanolPotentially SolubleFrequently used in the synthesis and purification of related indole compounds[3][6].
Aqueous Solutions Water, Saturated NaClLikely InsolubleUsed for quenching reactions and washing organic layers, indicating low affinity of the compound for these media[1][2].

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining both the kinetic and thermodynamic solubility of a compound like 5-Bromo-3-methylindolin-2-one. These are generalized protocols that can be adapted for specific experimental needs.

Kinetic Solubility Measurement

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery.

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer until the compound precipitates. The concentration at which precipitation occurs is the kinetic solubility.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Bromo-3-methylindolin-2-one in 100% dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well microtiter plate.

  • Serial Dilution: Add the DMSO stock solution to the buffer in increasing amounts, creating a range of concentrations. This can be done by serial dilution.

  • Incubation: Shake the plate for a predetermined period, typically 1-2 hours, at a constant temperature (e.g., 25°C).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The lowest concentration at which a significant increase in turbidity is observed is the kinetic solubility. Alternatively, after incubation, the solutions can be filtered, and the concentration of the filtrate can be determined by UV-Vis spectroscopy or LC-MS.[7][8]

Thermodynamic Solubility Measurement

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. This is a more time-consuming but also more accurate measure of solubility.

Principle: An excess amount of the solid compound is equilibrated with a solvent over a period of time until the concentration of the dissolved solute remains constant.

Detailed Protocol:

  • Sample Preparation: Add an excess amount of solid 5-Bromo-3-methylindolin-2-one to a vial containing the solvent of interest.

  • Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Concentration Analysis: The concentration of 5-Bromo-3-methylindolin-2-one in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound should be used for accurate quantification.[7]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Kinetic_Solubility_Workflow A Prepare 10 mM Stock Solution in DMSO C Perform Serial Dilution of Stock into Buffer A->C B Prepare Assay Plate with Aqueous Buffer B->C D Incubate with Shaking (1-2 hours) C->D E Measure Turbidity or Analyze Filtrate D->E F Determine Kinetic Solubility E->F

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic_Solubility_Workflow A Add Excess Solid to Solvent B Equilibrate with Agitation (24-72 hours) A->B C Separate Solid and Liquid Phases (Centrifuge/Settle) B->C D Filter Supernatant C->D E Analyze Filtrate Concentration (HPLC/LC-MS) D->E F Determine Thermodynamic Solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

References

Exploratory

Potential Biological Activities of the 5-Bromoindolin-2-one Scaffold: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities. The strategic introduction of a bromine atom at the 5-position, coupled with methylation at the 3-position, yields 5-Bromo-3-methylindolin-2-one, a key intermediate for the synthesis of a diverse array of potentially therapeutic agents. While the biological profile of the parent molecule is not extensively documented, its derivatives have emerged as potent anticancer and antimicrobial agents. This technical guide consolidates the existing research on the biological activities of compounds derived from the 5-bromoindolin-2-one core, providing quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support further drug discovery and development efforts.

Anticancer Activity

Derivatives of the 5-bromoindolin-2-one scaffold have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and growth.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activities of various 5-bromoindolin-2-one derivatives, presenting the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

Table 1: Cytotoxicity of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)
7c 4-(4-chlorophenyl)thiazole moiety at the 3-position hydrazoneMCF-7 (Breast)7.17 ± 0.94[1]
7d 4-(4-methoxyphenyl)thiazole moiety at the 3-position hydrazoneMCF-7 (Breast)2.93 ± 0.47[1]
7d 4-(4-methoxyphenyl)thiazole moiety at the 3-position hydrazoneA-549 (Lung)9.57 ± 0.62[1]
12c 4-methyl-5-((4-chlorophenyl)diazenyl)thiazole moiety at the 3-position hydrazoneA-549 (Lung)12.20 ± 1.54[1]

Table 2: Cytotoxicity of 5-Bromo-7-azaindolin-2-one Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)
23c (Z)-5-((5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl)-2,4-dimethyl-N-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-3-carboxamideA549 (Lung)3.103[2]
23d (Z)-5-((5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl)-2,4-dimethyl-N-(3-(piperidin-1-yl)propyl)-1H-pyrrole-3-carboxamideSkov-3 (Ovarian)3.721[2]
23p (Z)-5-((5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl)-N-(3-(4-(ethoxyimino)piperidin-1-yl)propyl)-2,4-dimethyl-1H-pyrrole-3-carboxamideHepG2 (Liver)2.357[2]
23p (Z)-5-((5-bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl)-N-(3-(4-(ethoxyimino)piperidin-1-yl)propyl)-2,4-dimethyl-1H-pyrrole-3-carboxamideA549 (Lung)3.012[2]

Table 3: Cytotoxicity of 5-Bromo-3-substituted-hydrazono-1H-2-indolinone Derivatives

Compound IDModificationCancer Cell Linelog(10)GI50
2f 4-fluoro-phenylthiosemicarbazone at the 3-positionBT-549 (Breast)-6.40[3]
2f 4-fluoro-phenylthiosemicarbazone at the 3-positionNCI-H23 (Lung)-6.10[3]
2f 4-fluoro-phenylthiosemicarbazone at the 3-positionIGROV1 (Ovarian)-6.02[3]
Mechanism of Action: VEGFR-2 Inhibition

A significant contributor to the anticancer effects of these compounds is their ability to inhibit VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.

Table 4: VEGFR-2 Inhibitory Activity

Compound IDModificationIC50 (µM)
7c 4-(4-chlorophenyl)thiazole moiety at the 3-position hydrazone0.728[1]
7d 4-(4-methoxyphenyl)thiazole moiety at the 3-position hydrazone0.503[1]

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VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Survival Cell Survival PI3K->Survival Compound 5-Bromoindolin-2-one Derivative Compound->VEGFR2 Inhibits Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 5-bromoindolin-2-one derivatives.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Certain derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. For instance, compound 7d was found to cause an accumulation of cells in the G2/M phase and an increase in the sub-G1 population, indicative of apoptosis. This was accompanied by an upregulation of pro-apoptotic proteins like Bax and caspases 3 and 9, and a downregulation of the anti-apoptotic protein Bcl-2.

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Cell_Cycle_Apoptosis_Workflow CancerCells Cancer Cells Treatment Treat with 5-Bromoindolin-2-one Derivative CancerCells->Treatment CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Caspase Activity) Treatment->Apoptosis G2M G2/M Arrest CellCycle->G2M Induction Apoptosis Induction Apoptosis->Induction

Caption: Experimental workflow to determine the effects of derivatives on the cell cycle and apoptosis.

Antimicrobial Activity

The 5-bromoindolin-2-one scaffold has also been explored for its antimicrobial potential. Schiff base derivatives, in particular, have shown activity against various bacterial and fungal strains.

Quantitative Antimicrobial Data

Table 5: Minimum Inhibitory Concentration (MIC) of a 5-Bromo-3-hydrazonoindolin-2-one Schiff Base Derivative (BHMQMHI) and its Metal Complexes

OrganismBHMQMHI (µg/mL)Co(II) Complex (µg/mL)Ni(II) Complex (µg/mL)Cu(II) Complex (µg/mL)
Staphylococcus aureus>100505025
Escherichia coli>1001005050
Aspergillus niger>10010010050
Candida albicans>1001005050

Note: Data extracted from a study on a Schiff base ligand derived from 5-bromo-3-hydrazonoindolin-2-one.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[4]

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

VEGFR-2 Kinase Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.[6]

  • Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in phosphorylation indicates inhibition.[6]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, combine the kinase buffer, recombinant VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[6]

    • Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate (e.g., using a luminescence or fluorescence-based method).

    • Measure the signal using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][8]

  • Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the test compound in a suitable growth medium. The MIC is the lowest concentration at which no visible growth is observed.[8]

  • Procedure (Broth Microdilution):

    • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[7]

    • Include positive (microorganism, no compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[8]

    • Visually inspect the wells for turbidity to determine the MIC.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9]

  • Principle: Cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.

  • Procedure:

    • Harvest cells after treatment with the test compound.

    • Fix the cells in cold 70% ethanol to permeabilize the membranes.

    • Wash the cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubate the cells in the dark.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of cells in each phase of the cell cycle using appropriate software.

Apoptosis Assay (Caspase Activity)

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.[10]

  • Principle: Fluorogenic substrates containing a caspase-specific recognition sequence are used. Cleavage of the substrate by an active caspase releases a fluorescent group, and the resulting fluorescence is proportional to caspase activity.[10]

  • Procedure (Fluorometric Assay):

    • Lyse the treated and untreated cells to release cellular contents.

    • Add the cell lysate to a microplate containing a reaction buffer and a fluorogenic caspase substrate (e.g., for caspase-3/7).

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at appropriate excitation and emission wavelengths using a microplate reader.

    • Quantify the increase in caspase activity relative to the untreated control.

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General_Experimental_Workflow Synthesis Synthesis of 5-Bromoindolin-2-one Derivatives Anticancer Anticancer Screening Synthesis->Anticancer Antimicrobial Antimicrobial Screening Synthesis->Antimicrobial MTT MTT Assay Anticancer->MTT MIC MIC Assay Antimicrobial->MIC Mechanism Mechanism of Action Studies MTT->Mechanism Kinase Kinase Inhibition Assay Mechanism->Kinase CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis

Caption: A general workflow for the synthesis and biological evaluation of 5-bromoindolin-2-one derivatives.

Conclusion

The 5-bromoindolin-2-one scaffold serves as a valuable starting point for the development of novel therapeutic agents. The research summarized in this guide highlights the significant potential of its derivatives as anticancer and antimicrobial agents. The potent inhibition of VEGFR-2 and the induction of cell cycle arrest and apoptosis are key mechanisms underlying the observed anticancer activity. Further exploration of this chemical space, guided by the structure-activity relationships and mechanistic insights presented, is warranted to optimize the efficacy and selectivity of these compounds for future clinical applications.

References

Foundational

An In-depth Technical Guide to 5-Bromo-3-methylindolin-2-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. The introduction of a bromine atom at the 5-position and a methyl group at the 3-position creates the 5-Bromo-3-methylindolin-2-one core, a key building block for developing potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanism of action of derivatives and analogs based on this core. It details experimental protocols for synthesis and biological evaluation and presents quantitative data in a structured format to facilitate analysis and comparison. A particular focus is placed on the anticancer properties of these compounds, primarily through the inhibition of key receptor tyrosine kinases such as VEGFR-2.

Synthesis of the Core Scaffold and Derivatives

The synthesis of 5-Bromo-3-methylindolin-2-one derivatives often involves multi-step procedures. A common and effective strategy is the Knoevenagel condensation of a 5-bromo-oxindole precursor with various aldehydes. This reaction creates a diverse library of derivatives by modifying the substituent at the 3-position of the indolin-2-one ring.

The workflow below illustrates a general synthetic pathway for creating these derivatives, starting from a substituted 5-bromo-oxindole and a functionalized aldehyde.

G Start 5-Bromo-oxindole Precursor Reaction Knoevenagel Condensation Start->Reaction Base (e.g., Piperidine) Solvent (e.g., Ethanol) Aldehyde Substituted Aldehyde (e.g., 2,4-dimethyl-1H-pyrrole -3-carboxaldehyde) Aldehyde->Reaction Product Target 5-Bromo-indolin-2-one Derivative Reaction->Product Crude Product Purification Purification (e.g., Column Chromatography) Product->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis

Figure 1: General workflow for the synthesis of 5-bromoindolin-2-one derivatives.
Example Experimental Protocol: Synthesis of 5-Bromo-7-azaindolin-2-one Derivatives

The following protocol is adapted from the synthesis of (Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-substituted-2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives.[1]

  • Reaction Setup: To a solution of 5-bromo-7-azaindolin-2-one (1.0 mmol) and a substituted 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1.0 mmol) in ethanol (20 mL), add piperidine (0.2 mmol).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. A precipitate will form.

  • Filtration and Washing: Collect the solid precipitate by filtration. Wash the solid sequentially with cold ethanol and then with diethyl ether.

  • Drying: Dry the resulting solid product under vacuum to yield the target compound.

  • Characterization: Confirm the structure of the synthesized compound using Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Biological Activity and Therapeutic Potential

Derivatives of the 5-bromoindolin-2-one core have demonstrated significant potential as therapeutic agents, most notably in oncology. Their mechanism often involves the inhibition of protein kinases that are critical for tumor growth and angiogenesis.

Anticancer Activity

Numerous studies have evaluated these compounds against various cancer cell lines. The substitution pattern on the indolinone core and at the 3-position significantly influences cytotoxic potency.

Table 1: In Vitro Anticancer Activity of 5-Bromo-7-azaindolin-2-one Derivatives Data extracted from a study evaluating derivatives against various cancer cell lines using an MTT assay. Sunitinib was used as a positive control.[1]

Compound IDR Group (on carboxamide)IC₅₀ (µM) vs. HepG2IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. Skov-3
23p 3-[4-(ethoxyimino)piperidin-1-yl]propyl2.3572.5483.012
Sunitinib -31.59421.36549.036

Table 2: In Vitro Anticancer and VEGFR-2 Inhibitory Activity of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives Data from a study assessing derivatives against breast (MCF-7) and lung (A-549) cancer cell lines.[2]

Compound IDR Group (on thiazole)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A-549VEGFR-2 Inhibition IC₅₀ (µM)
7c 4-fluorophenyl7.17> 500.728
7d 4-chlorophenyl2.9331.740.503

The data indicates that specific structural modifications can lead to compounds with potency significantly greater than that of the established drug Sunitinib against certain cell lines.[1] For instance, compound 23p was found to be 8.4- to 11.3-fold more potent than Sunitinib against the tested cell lines.[1] Similarly, derivatives 7c and 7d show potent activity against the MCF-7 breast cancer cell line and significant inhibition of the VEGFR-2 enzyme.[2]

Mechanism of Action: Targeting Receptor Tyrosine Kinases

The primary mechanism of action for many indolin-2-one derivatives is the inhibition of receptor tyrosine kinases (RTKs).[3][4][5] These enzymes are crucial components of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key RTK involved in angiogenesis—the formation of new blood vessels—a process essential for tumor growth and metastasis.[6][7][8]

By binding to the ATP-binding site within the kinase domain of VEGFR-2, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling cascades.[9][10] This leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor angiogenesis.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain VEGF->VEGFR2:f0 Binding & Dimerization PLCg PLCγ VEGFR2:f2->PLCg pY1175 PI3K PI3K VEGFR2:f2->PI3K pY951 Angiogenesis Angiogenesis & Permeability VEGFR2->Angiogenesis RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Gene->Proliferation Inhibitor 5-Bromo-indolin-2-one Derivative Inhibitor->VEGFR2:f2 Inhibition of ATP Binding

Figure 2: Simplified VEGFR-2 signaling pathway and point of inhibition.

Detailed Experimental Protocols

Reproducibility is critical in scientific research. This section provides detailed, generalized protocols for the key assays used to evaluate 5-bromo-3-methylindolin-2-one derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

  • Cell Plating: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include wells for a negative control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. Luminescence-based kits (e.g., Kinase-Glo®) are commonly used, which quantify kinase activity by measuring the amount of ATP remaining after the reaction.[13][14][15]

  • Reagent Preparation: Prepare a 1x Kinase Buffer by diluting a 5x stock solution. Prepare serial dilutions of the test inhibitor in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[13][14]

  • Master Mixture: Prepare a master mixture containing 5x Kinase Buffer, ATP (e.g., 500 µM), and a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)).[13][14]

  • Plate Setup: Add the master mixture to the wells of a white 96-well plate.

  • Compound Addition: Add the diluted test inhibitor solutions to the appropriate wells. Add buffer with DMSO to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

  • Enzyme Addition: Thaw and dilute recombinant human VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer. Initiate the reaction by adding the diluted enzyme to all wells except the "Blank" wells. Add only buffer to the "Blank" wells.[14]

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[13][14]

  • Detection: Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10-15 minutes to stabilize the signal.[13][15]

  • Luminescence Reading: Read the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other values. Calculate the percentage of kinase inhibition relative to the "Positive Control." Determine the IC₅₀ value by plotting percent inhibition against the inhibitor concentration.

G Start Synthesized Compound Library CellAssay In Vitro Cell Viability Assay (e.g., MTT Assay) Start->CellAssay IC50_Cell Determine Cellular IC₅₀ CellAssay->IC50_Cell HitSelection Select 'Hit' Compounds (Potent & Selective) IC50_Cell->HitSelection Identify Active Compounds KinaseAssay In Vitro Kinase Assay (e.g., VEGFR-2 Assay) HitSelection->KinaseAssay Confirm Mechanism IC50_Kinase Determine Enzymatic IC₅₀ KinaseAssay->IC50_Kinase Lead Lead Compound for Further Development IC50_Kinase->Lead Validate Target Engagement

Figure 3: Experimental workflow for anticancer screening of novel compounds.

Conclusion and Future Outlook

The 5-Bromo-3-methylindolin-2-one core and its analogs represent a fertile ground for the discovery of novel therapeutic agents, particularly in the field of oncology. The synthetic versatility of this scaffold allows for extensive structure-activity relationship (SAR) studies, leading to the identification of derivatives with high potency and selectivity against key cancer targets like VEGFR-2. The data clearly shows that rational design based on this core can yield compounds that outperform existing clinical drugs in preclinical models.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent lead compounds to improve their in vivo efficacy and safety profiles. Further investigation into their effects on other relevant kinases and signaling pathways could uncover additional mechanisms of action or opportunities for combination therapies. The continued exploration of this chemical space holds significant promise for the development of the next generation of targeted cancer therapeutics.

References

Exploratory

The Emergent Therapeutic Potential of 5-Bromo-3-methylindolin-2-one: A Mechanistic Overview

For Immediate Release [City, State] – [Date] – In the landscape of contemporary drug discovery, the indolin-2-one scaffold has emerged as a privileged structure, forming the core of numerous targeted therapeutic agents....

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary drug discovery, the indolin-2-one scaffold has emerged as a privileged structure, forming the core of numerous targeted therapeutic agents. While direct research on 5-Bromo-3-methylindolin-2-one is limited, this technical guide elucidates its putative mechanism of action by drawing parallels with closely related and extensively studied 5-bromoindolin-2-one derivatives. This analysis is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the anticipated biological activities, relevant signaling pathways, and experimental methodologies.

Core Postulated Mechanism: Tyrosine Kinase Inhibition

The primary mechanism of action for many indolin-2-one derivatives is the inhibition of receptor tyrosine kinases (RTKs), with a particular emphasis on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors block the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.

It is highly probable that 5-Bromo-3-methylindolin-2-one functions as a competitive inhibitor at the ATP-binding pocket of VEGFR-2 and potentially other related tyrosine kinases. The 5-bromo substitution is a common feature in potent indolin-2-one-based kinase inhibitors, often contributing to enhanced binding affinity. The 3-methyl substitution may influence the compound's selectivity and pharmacokinetic properties.

Anticipated Cellular Consequences

The inhibition of VEGFR-2 and other relevant tyrosine kinases by 5-Bromo-3-methylindolin-2-one is expected to trigger a cascade of anti-cancer effects, including:

  • Anti-Angiogenesis: By blocking the primary pro-angiogenic signaling pathway, the compound is predicted to inhibit the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.

  • Induction of Apoptosis: Disruption of survival signals mediated by tyrosine kinases can lead to the activation of programmed cell death (apoptosis) in cancer cells. Studies on related compounds have demonstrated the upregulation of pro-apoptotic proteins like Bax and caspases-3 and -9, alongside the downregulation of the anti-apoptotic protein Bcl-2.[4]

  • Cell Cycle Arrest: Several 5-bromoindolin-2-one derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through the division cycle.[4]

Quantitative Data on Structurally Related Analogs

Due to the absence of specific data for 5-Bromo-3-methylindolin-2-one, the following table summarizes the in vitro activities of closely related 5-bromoindolin-2-one derivatives against various cancer cell lines and their inhibitory concentrations against VEGFR-2. This data provides a benchmark for the anticipated potency of the title compound.

Compound ReferenceCell LineIC50 (µM)VEGFR-2 IC50 (µM)Citation
Compound 7c MCF-77.17 ± 0.940.728[4]
Compound 7d MCF-72.93 ± 0.470.503[4]
Compound 23p HepG22.357Not Reported[5][6]
Compound 23p A549~3.0Not Reported[5][6]
Compound 23p Skov-3~3.0Not Reported[5][6]
Sunitinib (Reference) HepG22.230.139[1]
Sunitinib (Reference) MCF-74.77Not Reported[1]

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the proposed mechanism of action and the experimental approaches used to study these compounds, the following diagrams are provided.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds VEGFR2->VEGFR2 P P VEGFR2->P Phosphorylates Compound 5-Bromo-3-methylindolin-2-one (Proposed Inhibitor) Compound->VEGFR2 Inhibits ATP ATP ADP ADP PLCg PLCγ P->PLCg PI3K PI3K P->PI3K RAS RAS P->RAS Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT->Proliferation AKT->Angiogenesis

Figure 1: Proposed VEGFR-2 Signaling Pathway Inhibition.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Structure_ID Structural Identification (NMR, MS) Purification->Structure_ID Cytotoxicity Anti-proliferative Assay (e.g., MTT) Structure_ID->Cytotoxicity Test Compound Kinase_Assay VEGFR-2 Kinase Inhibition Assay Cytotoxicity->Kinase_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Kinase_Assay->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V) Kinase_Assay->Apoptosis

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis and Anticancer Screening of 5-Bromo-3-methylindolin-2-one Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction The indolin-2-one (oxindole) scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indolin-2-one (oxindole) scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities. It is a core component of several approved drugs, including Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy. Modifications at the C3 and C5 positions of the oxindole ring are particularly important for modulating pharmacological activity. The introduction of a bromine atom at the C5 position has been shown to enhance the anticancer potency of various derivatives.

This application note provides a comprehensive overview of the synthesis of a library of 5-bromo-3-methylindolin-2-one derivatives and the subsequent evaluation of their anticancer properties. It includes detailed protocols for a representative synthesis via Knoevenagel condensation and for in vitro cytotoxicity screening using the MTT assay.

Experimental and Logical Workflows

General Synthesis Workflow

The synthesis of 3-substituted-5-bromoindolin-2-one derivatives is typically achieved through a base-catalyzed Knoevenagel condensation. This reaction involves the condensation of 5-bromooxindole (or its N-substituted derivatives) with various aromatic or heteroaromatic aldehydes. The workflow, from starting materials to the final purified product, is outlined below.

G cluster_synthesis Synthesis & Purification A Starting Materials: - 5-Bromooxindole - Substituted Aldehyde B Reaction Setup: - Solvent (e.g., Ethanol) - Base Catalyst (e.g., Piperidine) A->B C Knoevenagel Condensation (Reflux) B->C D Reaction Work-up: - Cooling & Precipitation C->D E Crude Product Isolation (Filtration) D->E F Purification (Recrystallization or Column Chromatography) E->F G Characterization: - NMR - Mass Spectrometry - Purity Analysis (HPLC) F->G H Pure 5-Bromo-3-substituted- indolin-2-one Derivative G->H

Caption: General workflow for the synthesis and purification of 5-bromoindolin-2-one derivatives.

Anticancer Screening Workflow

The synthesized compounds are evaluated for their cytotoxic effects against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

G cluster_screening In Vitro Anticancer Screening A Cell Culture: Maintain cancer cell lines (e.g., MCF-7, A549) B Cell Seeding: Plate cells in 96-well plates and allow to adhere overnight A->B C Compound Treatment: Add serial dilutions of test compounds and controls (Vehicle, Positive Control) B->C D Incubation (48-72 hours) C->D E MTT Assay: - Add MTT reagent - Incubate (2-4 hours) D->E F Formazan Solubilization: - Remove media - Add DMSO or other solvent E->F G Data Acquisition: Measure absorbance at ~570 nm using a plate reader F->G H Data Analysis: - Calculate % Viability - Determine IC50 values G->H

Caption: Experimental workflow for in vitro anticancer screening using the MTT assay.

Data Presentation: Anticancer Activity

The cytotoxic activity of the synthesized derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table presents example data for a series of N-benzyl-5-bromoindolin-2-one derivatives against human breast (MCF-7) and lung (A-549) cancer cell lines, as reported in the literature.[1]

Compound IDR-Group (on thiazole moiety)IC₅₀ (µM) vs. MCF-7[1]IC₅₀ (µM) vs. A-549[1]
7a Phenyl19.53 ± 1.05> 50
7b 4-Chlorophenyl> 50> 50
7c 4-Fluorophenyl7.17 ± 0.9431.05 ± 2.01
7d 4-Methoxyphenyl2.93 ± 0.4711.29 ± 1.15
Doxorubicin (Positive Control)1.21 ± 0.112.03 ± 0.19

Note: Data is presented as mean ± standard deviation and is illustrative of typical results obtained for this class of compounds.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (E)-3-(4-methoxybenzylidene)-5-bromoindolin-2-one (Representative Derivative)

This protocol describes a representative synthesis using a Knoevenagel condensation reaction.

Materials:

  • 5-bromoindolin-2-one (5-bromooxindole)

  • 4-methoxybenzaldehyde (p-anisaldehyde)

  • Ethanol (absolute)

  • Piperidine

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add 5-bromoindolin-2-one (1.0 mmol, 212 mg) and 4-methoxybenzaldehyde (1.1 mmol, 150 mg).

  • Add 20 mL of absolute ethanol to the flask.

  • Add a catalytic amount of piperidine (3-4 drops) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.

  • Dry the product under vacuum to yield the crude (E)-3-(4-methoxybenzylidene)-5-bromoindolin-2-one.

  • For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Evaluation by MTT Assay

This protocol details the steps for assessing the anticancer activity of the synthesized compounds.[2][3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A-549)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (stock solutions)

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a fresh complete medium.

    • Determine the cell density using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in a complete culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include vehicle control wells (containing medium with the same concentration of DMSO as the test wells) and untreated control wells (containing fresh medium only).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis software.

Proposed Mechanism of Action

Many indolin-2-one derivatives exert their anticancer effects by inhibiting protein kinases, particularly receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation, survival, and angiogenesis.[4][5][6] The binding of the inhibitor to the ATP-binding pocket of the kinase domain prevents phosphorylation and subsequent activation of downstream signaling pathways.

G cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK Dimer P P RTK->P 2. Autophosphorylation Ligand Growth Factor (Ligand) Ligand->RTK 1. Binding & Dimerization Inhibitor 5-Bromo-3-methylindolin-2-one Derivative Inhibitor->RTK Inhibition ATP ATP ADP ADP ATP->P  ATP ADP   Downstream Downstream Signaling (e.g., RAS-MAPK) P->Downstream 3. Signal Transduction Response Cell Proliferation & Survival Downstream->Response Apoptosis Apoptosis Response->Apoptosis Blockage leads to

Caption: Proposed mechanism of action via inhibition of RTK signaling.

References

Application

Application Notes: 5-Bromo-3-methylindolin-2-one Derivatives as Kinase Inhibitors

Introduction The indolin-2-one scaffold is a core structural motif found in numerous potent kinase inhibitors. While specific data for 5-Bromo-3-methylindolin-2-one as a kinase inhibitor is not extensively available in t...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indolin-2-one scaffold is a core structural motif found in numerous potent kinase inhibitors. While specific data for 5-Bromo-3-methylindolin-2-one as a kinase inhibitor is not extensively available in the public domain, this molecule represents a fundamental building block for more complex and clinically relevant multi-targeted kinase inhibitors. One of the most prominent examples of a drug sharing this core structure is Sunitinib (marketed as Sutent®).

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] It functions as an ATP-competitive inhibitor, targeting several RTKs involved in tumor growth, angiogenesis, and metastatic progression.[1][2] This document will leverage data and protocols associated with Sunitinib and other 5-bromo-indolin-2-one derivatives to provide comprehensive application notes for researchers, scientists, and drug development professionals interested in this class of compounds. The primary targets discussed include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2]

Data Presentation: Kinase Inhibition Profile

The inhibitory activity of Sunitinib, a representative 5-bromo-indolin-2-one derivative, against a panel of kinases is summarized below. These values, typically presented as IC50 (the half-maximal inhibitory concentration), demonstrate the compound's potency and selectivity.

Kinase TargetIC50 (nM)Assay TypeReference
PDGFRβ2Cell-free[2]
VEGFR2 (Flk-1)80Cell-free[2]
c-Kit--[2][3]
FLT3 (Wild-Type)250Cellular[2]
FLT3 (ITD)50Cellular[2]
FLT3 (Asp835)30Cellular[2]
PDGFRβ (Phosphorylation)10Cellular (NIH-3T3)[2]
VEGFR2 (Phosphorylation)10Cellular (NIH-3T3)[2]
PDGFRα (Proliferation)69Cellular (NIH-3T3)[2]
PDGFRβ (Proliferation)39Cellular (NIH-3T3)[2]
VEGFR (Proliferation)40Cellular (HUVEC)[2]

Signaling Pathways and Mechanism of Action

Sunitinib and related compounds exert their anti-cancer effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The primary mechanism is the competitive inhibition of ATP binding to the catalytic domain of receptor tyrosine kinases.[1] This prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades.

Vascular Endothelial Growth Factor Receptor (VEGF) Signaling

VEGF signaling is a critical pathway for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] Sunitinib targets VEGFRs, thereby inhibiting endothelial cell proliferation and migration.[6]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 Dimer VEGF->VEGFR2 Binding & Dimerization P1 VEGFR2->P1 Autophosphorylation PLCg PLCg P1->PLCg PI3K PI3K P1->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Akt Akt PI3K->Akt Survival Survival Akt->Survival Sunitinib Sunitinib (5-Bromo-3-methylindolin-2-one derivative) Sunitinib->P1 Inhibition

VEGFR2 signaling pathway and point of inhibition.
Platelet-Derived Growth Factor Receptor (PDGF) Signaling

PDGF signaling plays a crucial role in cell proliferation, migration, and survival.[1][7] Dysregulation of this pathway is implicated in various cancers. Sunitinib's inhibition of PDGFRβ is particularly important in GIST, where mutations can lead to constitutive activation of the receptor.[1]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFRB PDGFRβ Dimer PDGF->PDGFRB Binding & Dimerization P2 PDGFRB->P2 Autophosphorylation PI3K PI3K P2->PI3K RAS RAS P2->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Sunitinib Sunitinib (5-Bromo-3-methylindolin-2-one derivative) Sunitinib->P2 Inhibition

PDGFRβ signaling pathway and point of inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a method to determine the in vitro potency of a test compound against VEGFR-2 using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., Sunitinib) in kinase assay buffer. A typical starting concentration is 10 µM. Include a DMSO-only control.

  • Reaction Setup: In a 384-well plate, add 5 µL of the test compound dilution.

  • Enzyme Addition: Add 10 µL of VEGFR-2 enzyme solution to each well.

  • Reaction Initiation: Add 10 µL of a substrate/ATP mixture to initiate the kinase reaction. The final concentrations should be optimized, for example, 0.2 µg/µL Poly(Glu, Tyr) and 25 µM ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and produces a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation and viability of cancer cells. Human Umbilical Vein Endothelial Cells (HUVECs) are suitable for assessing anti-angiogenic effects.

Materials:

  • HUVEC cell line

  • Complete culture medium (e.g., EGM-2)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle (DMSO) control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium

References

Method

Application Note and Protocol for N-Alkylation of 5-Bromo-3-methylindolin-2-one

Audience: Researchers, scientists, and drug development professionals. Introduction The N-alkylation of oxindoles is a pivotal transformation in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-alkylation of oxindoles is a pivotal transformation in medicinal chemistry and drug discovery. The oxindole scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals.[1] Substitution at the N-1 position of the oxindole ring can significantly modulate the pharmacological properties of the molecule, including its binding affinity, selectivity, and pharmacokinetic profile. 5-Bromo-3-methylindolin-2-one is a key intermediate for the synthesis of a variety of therapeutic agents. The ability to introduce diverse alkyl groups at the nitrogen atom allows for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

This document provides a detailed protocol for the N-alkylation of 5-Bromo-3-methylindolin-2-one. The described methodology is based on the deprotonation of the indole nitrogen with a suitable base, followed by reaction with an alkylating agent.

Experimental Protocol

Materials and Reagents:

  • 5-Bromo-3-methylindolin-2-one

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium Iodide (KI) (optional, as a catalyst)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Ice-water bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere of argon or nitrogen, add 5-Bromo-3-methylindolin-2-one (1.0 eq).

  • Dissolution: Add anhydrous DMF or THF to dissolve the starting material. A typical concentration is between 0.1 and 0.5 M.

  • Deprotonation (Method A: K₂CO₃): Add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide (0.05 eq) to the stirred solution.

  • Deprotonation (Method B: NaH): Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.[2]

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature or heat to 60 °C for 2-24 hours. The progress of the reaction should be monitored by TLC. For less reactive alkyl halides, higher temperatures may be necessary.[1]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[2]

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).[2]

  • Washing: Wash the combined organic layers with water and then with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-alkylated 5-Bromo-3-methylindolin-2-one.

Data Presentation

The following table summarizes typical reaction parameters and expected yields for the N-alkylation of 5-Bromo-3-methylindolin-2-one with various alkylating agents, based on established protocols for similar oxindole derivatives.[1]

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideK₂CO₃DMF601285-95
2Ethyl BromideK₂CO₃DMF601880-90
3Benzyl BromideK₂CO₃DMF602470-85
4Methyl IodideNaHTHF25490-98
5Ethyl BromideNaHTHF25685-95
6Benzyl BromideNaHTHF25880-90

Experimental Workflow Diagram

experimental_workflow start_end start_end process process decision decision io io analysis analysis start Start preparation Preparation: 5-Bromo-3-methylindolin-2-one in dry flask under inert gas start->preparation dissolution Dissolution: Add anhydrous DMF or THF preparation->dissolution deprotonation Deprotonation: Add base (e.g., K₂CO₃ or NaH) dissolution->deprotonation alkylation Alkylation: Add alkyl halide (R-X) deprotonation->alkylation reaction Reaction: Stir at appropriate temperature alkylation->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup: Quench, Extract, Wash, Dry monitoring->workup Complete purification Purification: Column Chromatography workup->purification characterization Characterization: (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Experimental workflow for the N-alkylation of 5-Bromo-3-methylindolin-2-one.

References

Application

Application Notes and Protocols: 5-Bromo-3-methylindolin-2-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-3-methylindolin-2-one is a heterocyclic scaffold of significant interest in medicinal chemistry, primarily serving as a versatile inter...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylindolin-2-one is a heterocyclic scaffold of significant interest in medicinal chemistry, primarily serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds. The indolin-2-one core is a privileged structure found in numerous kinase inhibitors, and the presence of a bromine atom at the 5-position offers a convenient handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against various therapeutic targets.

While 5-Bromo-3-methylindolin-2-one itself is not typically the final active pharmaceutical ingredient, its derivatives have demonstrated considerable potential, particularly as anticancer agents through the inhibition of key signaling pathways involved in tumor growth and angiogenesis. This document provides an overview of the applications of its derivatives, focusing on their role as kinase inhibitors, and furnishes detailed protocols for their synthesis and biological evaluation.

Key Applications in Medicinal Chemistry: Anticancer Agents

Derivatives of the 5-Bromo-3-methylindolin-2-one scaffold have been extensively investigated for their potential as anticancer therapeutics. A primary mechanism of action for these compounds is the inhibition of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

Kinase Inhibition: Targeting VEGFR-2

A prominent target for derivatives of 5-bromoindolin-2-one is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels.[1] Tumors require a dedicated blood supply to grow and metastasize, and by inhibiting VEGFR-2, these compounds can effectively cut off this supply, leading to tumor starvation and regression. Several derivatives have shown potent inhibitory activity against VEGFR-2.[1]

Quantitative Data Summary

The following table summarizes the in vitro biological activity of various derivatives of the 5-bromoindolin-2-one scaffold against different cancer cell lines and kinases. It is important to note that the data presented is for derivatives and not the parent 5-Bromo-3-methylindolin-2-one compound.

Compound IDModification on 5-Bromoindolin-2-one ScaffoldTarget Cell Line/KinaseIC50 (µM)Reference
Derivative 7c 1-benzyl, 3-hydrazono-4-arylthiazoleMCF-7 (Breast Cancer)7.17 ± 0.94[2]
VEGFR-20.728[2]
Derivative 7d 1-benzyl, 3-hydrazono-4-arylthiazoleMCF-7 (Breast Cancer)2.93 ± 0.47[2]
VEGFR-20.503[2]
Compound 23p 7-azaindolin-2-one with 2,4-dimethyl-1H-pyrrole-3-carboxamide moietyHepG2 (Liver Cancer)2.357[3]
A549 (Lung Cancer)~3.0[3]
Skov-3 (Ovarian Cancer)~3.0[3]

Signaling Pathway

VEGFR-2 Signaling Cascade

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers the dimerization and autophosphorylation of the receptor's intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis. 5-Bromo-3-methylindolin-2-one derivatives act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking these downstream signals.

VEGFR2_Signaling_Pathway cluster_receptor Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K ATP ATP ATP->VEGFR2 P Inhibitor 5-Bromo-3-methylindolin-2-one Derivative Inhibitor->VEGFR2 PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival

Caption: VEGFR-2 signaling pathway and the point of inhibition.

Experimental Protocols

General Synthesis of 3-Substituted-5-bromoindolin-2-one Derivatives

The following is a general procedure for the Knoevenagel condensation to synthesize 3-benzylidene-5-bromoindolin-2-one derivatives.[4][5]

Materials:

  • 5-bromoindolin-2-one

  • Substituted benzaldehyde

  • Ethanol

  • Piperidine (catalyst)

  • Microwave synthesizer (optional, conventional heating can be used)

Procedure:

  • In a reaction vessel, dissolve equimolar amounts of 5-bromoindolin-2-one and the desired substituted benzaldehyde in ethanol.

  • Add a catalytic amount (2-3 drops) of piperidine to the mixture.

  • Seal the vessel and heat the reaction mixture. If using a microwave synthesizer, heat to 110°C for 30 minutes.[5] For conventional heating, reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum.

  • Characterize the final product using appropriate analytical techniques such as NMR, MS, and IR spectroscopy.

In Vitro Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Test compound (5-bromoindolin-2-one derivative) stock solution in DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase assay buffer

  • ATP

  • A suitable substrate (e.g., a synthetic peptide)

  • Test compound (5-bromoindolin-2-one derivative)

  • A detection reagent/kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer. Prepare a master mix containing the kinase assay buffer, ATP, and the substrate.

  • Assay Setup: To the wells of a 96-well plate, add the diluted test compound. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Kinase Reaction Initiation: Add the recombinant VEGFR-2 kinase to all wells except the negative control. Initiate the kinase reaction by adding the master mix to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the kinase reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent like ADP-Glo™. This typically involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP back to ATP and measuring the light output using a luciferase/luciferin reaction.

  • Luminescence Measurement: Read the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Experimental Workflows

Anticancer Drug Screening Workflow

The following diagram illustrates a typical workflow for the initial screening of potential anticancer compounds.

Drug_Screening_Workflow Synthesis Synthesis of 5-Bromo-3-methylindolin-2-one Derivatives Purification Purification and Characterization Synthesis->Purification Stock Preparation of Stock Solutions Purification->Stock MTT_Assay In Vitro Cytotoxicity (MTT Assay) Stock->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Caption: General workflow for in vitro anticancer drug screening.

VEGFR-2 Kinase Inhibition Assay Workflow

This diagram outlines the steps involved in a biochemical assay to determine the inhibitory activity of a compound against VEGFR-2.

Kinase_Assay_Workflow Compound_Prep Prepare Serial Dilutions of Test Compound Assay_Setup Add Compound, Kinase, and Buffer to Plate Compound_Prep->Assay_Setup Reaction_Start Initiate Reaction with ATP and Substrate Assay_Setup->Reaction_Start Incubation Incubate at 30°C Reaction_Start->Incubation Detection Stop Reaction and Add Detection Reagent Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

References

Method

Application Notes and Protocols: 5-Bromo-3-methylindolin-2-one as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-3-methylindolin-2-one is a key heterocyclic building block in the field of organic synthesis and medicinal chemistry. Its substituted o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylindolin-2-one is a key heterocyclic building block in the field of organic synthesis and medicinal chemistry. Its substituted oxindole core is a privileged scaffold found in numerous biologically active compounds. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. This, combined with the reactivity of the C3 position and the lactam functionality, makes 5-bromo-3-methylindolin-2-one a valuable intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

This document provides detailed application notes on the utility of 5-bromo-3-methylindolin-2-one in the synthesis of potent kinase inhibitors targeting key signaling pathways implicated in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Aurora kinase pathways. Detailed experimental protocols for key synthetic transformations are also provided, along with quantitative data to guide synthetic efforts.

Key Applications in Kinase Inhibitor Synthesis

The indolin-2-one scaffold is a well-established pharmacophore for kinase inhibitors, often mimicking the hinge-binding motif of ATP. 5-Bromo-3-methylindolin-2-one serves as a crucial starting material for the development of inhibitors targeting several important kinase families.

  • VEGFR Inhibitors: Vascular Endothelial Growth Factor Receptors, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[1] Inhibitors of VEGFR-2 can block this process, thereby starving tumors of essential nutrients and oxygen. The 5-bromo-3-methylindolin-2-one core can be elaborated through reactions like the Knoevenagel condensation to introduce pharmacophoric elements that interact with the ATP-binding site of VEGFR-2.[2] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a related indolin-2-one core, highlighting the importance of this scaffold in targeting VEGFR.[3][4]

  • Aurora Kinase Inhibitors: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[5] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug discovery.[6] Derivatives of 5-bromo-3-methylindolin-2-one can be synthesized to selectively inhibit Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[7][8]

Synthetic Strategies and Experimental Protocols

The versatile reactivity of 5-bromo-3-methylindolin-2-one allows for a range of synthetic transformations. Two key reactions are highlighted below: the Knoevenagel condensation to functionalize the C3 position and the Suzuki coupling to introduce diversity at the C5 position.

Protocol 1: Knoevenagel Condensation for the Synthesis of (Z)-3-((1H-pyrrol-2-yl)methylene)-5-bromo-3-methylindolin-2-one

This protocol describes the condensation of 5-bromo-3-methylindolin-2-one with an aldehyde to introduce a key pharmacophoric element for kinase binding. This reaction is a crucial step in the synthesis of various indolin-2-one-based kinase inhibitors.

Reaction Scheme:

Materials:

  • 5-Bromo-3-methylindolin-2-one

  • 1H-pyrrole-2-carboxaldehyde

  • Ethanol

  • Piperidine

Procedure: [9]

  • To a solution of 5-bromo-3-methylindolin-2-one (1 mmol) in ethanol (20 mL), add 1H-pyrrole-2-carboxaldehyde (1.1 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired product.

Quantitative Data:

Reactant 1Reactant 2CatalystSolventReaction TimeTemperatureYield
5-Bromo-3-methylindolin-2-one1H-pyrrole-2-carboxaldehydePiperidineEthanol4-6 hoursReflux~85%
Protocol 2: Suzuki Coupling for Arylation at the C5-Position

This protocol details the palladium-catalyzed Suzuki coupling of a 5-bromoindolin-2-one derivative with a boronic acid to introduce aryl or heteroaryl moieties. This reaction is instrumental in exploring the structure-activity relationship (SAR) at the C5 position for optimizing kinase inhibitory activity.

Reaction Scheme:

Materials:

  • (Z)-3-((1H-pyrrol-2-yl)methylene)-5-bromo-3-methylindolin-2-one

  • Arylboronic acid (e.g., 4-hydroxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure: [7]

  • In a round-bottom flask, dissolve (Z)-3-((1H-pyrrol-2-yl)methylene)-5-bromo-3-methylindolin-2-one (1 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of 1,4-dioxane (15 mL) and water (5 mL).

  • Add potassium carbonate (2 mmol) to the mixture.

  • De-gas the mixture with argon or nitrogen for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data:

Reactant 1Reactant 2CatalystBaseSolventsReaction TimeTemperatureYield
(Z)-3-((1H-pyrrol-2-yl)methylene)-5-bromo-3-methylindolin-2-one4-hydroxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water8-12 hoursReflux60-80%

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by kinase inhibitors derived from 5-bromo-3-methylindolin-2-one.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 Signaling Pathway.

Aurora_A_Kinase_Signaling_Pathway G2_Phase G2 Phase AuroraA Aurora A Kinase G2_Phase->AuroraA Activation Centrosome_Maturation Centrosome Maturation AuroraA->Centrosome_Maturation Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly TPX2 TPX2 TPX2->AuroraA Co-activates Mitotic_Entry Mitotic Entry Centrosome_Maturation->Mitotic_Entry Spindle_Assembly->Mitotic_Entry Proper_Segregation Proper Chromosome Segregation Mitotic_Entry->Proper_Segregation Inhibitor Aurora A Inhibitor (derived from 5-bromo-3-methylindolin-2-one) Inhibitor->AuroraA

Caption: Aurora A Kinase Signaling Pathway and Inhibition.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors using 5-bromo-3-methylindolin-2-one as a starting material.

experimental_workflow start Start: 5-Bromo-3-methylindolin-2-one knoevenagel Knoevenagel Condensation (Protocol 1) start->knoevenagel intermediate1 3-Substituted-5-bromoindolin-2-one knoevenagel->intermediate1 suzuki Suzuki Coupling (Protocol 2) intermediate1->suzuki library Library of 3,5-Disubstituted Indolin-2-one Derivatives suzuki->library purification Purification & Characterization (Chromatography, NMR, MS) library->purification screening In Vitro Kinase Assay (IC50 Determination) purification->screening cell_based Cell-Based Assays (Proliferation, Apoptosis) screening->cell_based sar Structure-Activity Relationship (SAR) Analysis screening->sar cell_based->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General Experimental Workflow.

Conclusion

5-Bromo-3-methylindolin-2-one is a highly valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its strategic functionalization through well-established synthetic protocols, such as the Knoevenagel condensation and Suzuki coupling, provides a robust platform for the generation of diverse libraries of compounds. The successful application of this building block in the development of potent VEGFR and Aurora kinase inhibitors underscores its significance for researchers and scientists in the ongoing effort to develop novel therapeutics for the treatment of cancer and other diseases. The provided protocols and data serve as a practical guide for the utilization of 5-bromo-3-methylindolin-2-one in synthetic and medicinal chemistry programs.

References

Application

Application Notes and Protocols for Cell-Based Assays with 5-Bromo-3-methylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-3-methylindolin-2-one is a synthetic small molecule belonging to the indolinone class of compounds. This class is of significant intere...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methylindolin-2-one is a synthetic small molecule belonging to the indolinone class of compounds. This class is of significant interest in drug discovery due to the established activity of many of its derivatives as potent inhibitors of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.

Structurally, 5-Bromo-3-methylindolin-2-one possesses the characteristic oxindole core, which is known to mimic the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of various kinases. The bromine substitution at the 5-position and the methyl group at the 3-position can influence the compound's potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive guide for researchers to evaluate the biological activity of 5-Bromo-3-methylindolin-2-one in cell-based assays. The protocols detailed below are designed to assess its anti-proliferative effects, its potential to induce apoptosis, and its inhibitory activity against specific kinase targets.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experimental protocols. Researchers should populate these tables with their own experimental results for clear and concise presentation and comparison.

Table 1: In Vitro Anti-Proliferative Activity of 5-Bromo-3-methylindolin-2-one

Cell LineCancer TypeIC50 (µM)
HUVECNormal Endothelial
A549Non-Small Cell Lung Cancer
MCF-7Breast Cancer
U87-MGGlioblastoma
HCT116Colorectal Cancer

Table 2: Kinase Inhibitory Activity of 5-Bromo-3-methylindolin-2-one

Kinase TargetIC50 (nM)
VEGFR-2
PDGFR-β
FGFR1
CDK2

Table 3: Apoptosis Induction by 5-Bromo-3-methylindolin-2-one in A549 Cells (48h Treatment)

Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)
0.1
1
10
25

Signaling Pathways

Indolinone derivatives commonly target receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β). Inhibition of these kinases blocks downstream signaling cascades crucial for tumor growth and survival.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Compound 5-Bromo-3-methylindolin-2-one Compound->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

PDGFRB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRB PDGFR-β PI3K PI3K PDGFRB->PI3K RAS Ras PDGFRB->RAS AKT Akt PI3K->AKT CellGrowth Gene Transcription (Cell Growth, Proliferation, Survival) AKT->CellGrowth RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellGrowth PDGF PDGF PDGF->PDGFRB Compound 5-Bromo-3-methylindolin-2-one Compound->PDGFRB Inhibits

Caption: PDGFR-β Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of 5-Bromo-3-methylindolin-2-one on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., HUVEC)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 5-Bromo-3-methylindolin-2-one

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 5-Bromo-3-methylindolin-2-one in DMSO.

    • Prepare serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Prepare a vehicle control with the same final concentration of DMSO.

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations or vehicle control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with 5-Bromo-3-methylindolin-2-one and Vehicle Control Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Add Solubilization Solution Incubate_2_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Cell Viability Assay Workflow.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by 5-Bromo-3-methylindolin-2-one using flow cytometry.

Materials:

  • Target cancer cell line (e.g., A549)

  • Complete cell culture medium

  • 5-Bromo-3-methylindolin-2-one

  • DMSO

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed 1 x 10⁵ cells per well in a 6-well plate in 2 mL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Treat cells with various concentrations of 5-Bromo-3-methylindolin-2-one (e.g., IC50 and 2x IC50 values determined from the viability assay) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and detach them using trypsin. Combine these with the cells in the medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate settings for detecting FITC (early apoptosis) and PI (late apoptosis/necrosis) fluorescence.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Apoptosis_Assay_Workflow Start Start Seed_Cells Seed Cells in 6-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with 5-Bromo-3-methylindolin-2-one Incubate_24h->Treat_Cells Incubate_24_48h Incubate 24-48h Treat_Cells->Incubate_24_48h Harvest_Cells Harvest Adherent and Floating Cells Incubate_24_48h->Harvest_Cells Wash_Cells Wash Cells with PBS Harvest_Cells->Wash_Cells Stain_Cells Stain with Annexin V-FITC and PI Wash_Cells->Stain_Cells Analyze_FCM Analyze by Flow Cytometry Stain_Cells->Analyze_FCM Quantify_Apoptosis Quantify Apoptotic Cell Populations Analyze_FCM->Quantify_Apoptosis End End Quantify_Apoptosis->End Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Compound Dilutions, Kinase, Substrate, and ATP Start->Prepare_Reagents Add_Compound Add Compound/Vehicle to Plate Prepare_Reagents->Add_Compound Add_Kinase Add Kinase Add_Compound->Add_Kinase Add_Substrate Add Substrate Add_Kinase->Add_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Add_Detection_Reagent Add Luminescence Detection Reagent Incubate->Add_Detection_Reagent Read_Luminescence Measure Luminescence Add_Detection_Reagent->Read_Luminescence Analyze_Data Calculate % Inhibition and IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

Method

Application Notes and Protocols for High-Throughput Screening of 5-Bromo-3-methylindolin-2-one Libraries

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 5-Bromo-3-methylindolin-2-one libraries to identify and cha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 5-Bromo-3-methylindolin-2-one libraries to identify and characterize potential therapeutic agents. This document outlines detailed protocols for both biochemical and cell-based assays, data presentation standards, and visual workflows to facilitate the discovery of novel kinase inhibitors and other modulators of cellular signaling.

The 5-Bromo-3-methylindolin-2-one scaffold is a privileged structure in medicinal chemistry, known for its role in the development of potent kinase inhibitors. By leveraging HTS methodologies, researchers can efficiently screen large libraries of derivatives to identify compounds with desired biological activities.

Key Applications

The primary application for screening 5-Bromo-3-methylindolin-2-one libraries is the discovery of novel kinase inhibitors. Many indolin-2-one derivatives have been shown to target a variety of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. Key kinase targets for this scaffold include Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and others involved in oncogenic signaling pathways.

Beyond kinase inhibition, these libraries can also be screened for modulators of other cellular pathways, such as the Akt, MAPK, and NF-κB signaling cascades, which are crucial in inflammation and cell survival.

Data Presentation

Quantitative data from HTS campaigns should be summarized for clear interpretation and comparison of compound activity. The following tables provide templates for presenting data from primary screens and subsequent dose-response studies.

Table 1: Primary High-Throughput Screening Hit Summary

Compound IDTarget/AssayActivity (% Inhibition at 10 µM)Z'-factor
B3M-001VEGFR-2 Kinase Assay95.20.85
B3M-002CDK2 Kinase Assay88.70.79
B3M-003Cell Proliferation (MCF-7)75.40.81
............

Table 2: Dose-Response Data for Confirmed Hits

Compound IDTarget/AssayIC50 / EC50 (nM)Hill Slope
B3M-001VEGFR-2 Kinase Assay1501.10.99
B3M-002CDK2 Kinase Assay3200.90.98
B3M-003Cell Proliferation (MCF-7)8501.20.97
...............

Experimental Protocols

Detailed methodologies for key HTS experiments are provided below. These protocols are adaptable to specific laboratory automation and instrumentation.

Protocol 1: Biochemical Kinase Inhibition Assay (VEGFR-2)

This protocol describes a luminescent-based kinase assay to quantify the inhibitory potential of compounds against a target kinase, such as VEGFR-2. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly (Glu, Tyr) 4:1 substrate

  • ATP

  • 5-Bromo-3-methylindolin-2-one compound library

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the compound library and controls in DMSO. Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control (0% activity).

  • Enzyme and Substrate Preparation: Prepare a master mix containing the VEGFR-2 enzyme and substrate in kinase assay buffer. The optimal concentrations should be predetermined.

  • Reaction Initiation: Add the enzyme/substrate master mix to the compound-plated wells.

  • ATP Addition: Prepare an ATP solution in kinase assay buffer at a concentration close to its Km for the kinase. Add the ATP solution to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound relative to the controls.

Protocol 2: Cell-Based Phenotypic Screening (Cell Proliferation Assay)

This protocol describes a cell-based assay to assess the anti-proliferative effects of compounds from the 5-Bromo-3-methylindolin-2-one library.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • 5-Bromo-3-methylindolin-2-one compound library

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • White, clear-bottom 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the compound library in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings, typically 72 hours.

  • Viability Assessment:

    • Equilibrate the plates to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent growth inhibition for each compound concentration relative to vehicle-treated controls. Determine the GI₅₀ (concentration for 50% growth inhibition) value for active compounds by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and signaling pathways relevant to the screening of 5-Bromo-3-methylindolin-2-one libraries.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Detection & Analysis Compound_Library 5-Bromo-3-methylindolin-2-one Library Dilution Assay_Plates 384-Well Plate Preparation Compound_Library->Assay_Plates Compound_Plating Acoustic Dispensing of Compounds Assay_Plates->Compound_Plating Reagent_Addition Addition of Kinase/Cells and Substrate/ATP Compound_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (Luminescence) Incubation->Detection Data_Analysis Data Normalization & Hit Identification Detection->Data_Analysis Hit_Confirmation Dose-Response & IC50 Determination Data_Analysis->Hit_Confirmation

High-Throughput Screening Workflow

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Raf Raf VEGFR2->Raf PKC PKC PLCg->PKC PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Inhibitor 5-Bromo-3-methylindolin-2-one Inhibitor Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Point of Inhibition

CDK_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription CyclinE_CDK2->Rb Phosphorylates S_Phase S-Phase Entry CyclinE_CDK2->S_Phase Promotes Inhibitor 5-Bromo-3-methylindolin-2-one Inhibitor Inhibitor->CyclinE_CDK2 Inhibits

CDK2-Mediated Cell Cycle Progression

Application

Synthetic Routes to Chiral 5-Bromo-3-methylindolin-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the enantioselective synthesis of 5-Bromo-3-methylindolin-2-one, a chiral scaffold of in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of 5-Bromo-3-methylindolin-2-one, a chiral scaffold of interest in medicinal chemistry and drug development. The primary focus is on a robust and widely applicable method: asymmetric phase-transfer catalysis.

Introduction

Chiral 3-substituted oxindoles are privileged structural motifs found in numerous natural products and pharmacologically active compounds. The development of efficient and stereocontrolled methods for their synthesis is of significant interest. This document outlines a reliable synthetic strategy to obtain enantiomerically enriched 5-Bromo-3-methylindolin-2-one, commencing with the preparation of the key precursor, 5-bromooxindole, followed by an asymmetric methylation step.

Overall Synthetic Strategy

The most direct approach to chiral 5-Bromo-3-methylindolin-2-one involves a two-step sequence:

  • Synthesis of 5-Bromooxindole: Preparation of the achiral oxindole core.

  • Asymmetric Methylation: Enantioselective introduction of a methyl group at the C3 position using a chiral catalyst.

G cluster_0 Route 1: Synthesis of 5-Bromooxindole cluster_1 Route 2: Asymmetric Methylation Indole Indole Sodium_Indoline_2_Sulfonate Sodium Indoline-2-Sulfonate Indole->Sodium_Indoline_2_Sulfonate NaHSO3, H2O/EtOH Acetylated_Intermediate N-Acetyl Intermediate Sodium_Indoline_2_Sulfonate->Acetylated_Intermediate Acetic Anhydride Five_Bromoindole 5-Bromoindole Acetylated_Intermediate->Five_Bromoindole Br2, H2O Five_Bromooxindole 5-Bromooxindole Five_Bromoindole->Five_Bromooxindole Oxidation (e.g., HBr/H2O2) Chiral_Product Chiral 5-Bromo-3-methylindolin-2-one Five_Bromooxindole->Chiral_Product Asymmetric Methylation (Phase-Transfer Catalysis)

Caption: Overall synthetic workflow to chiral 5-Bromo-3-methylindolin-2-one.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromooxindole

This protocol is adapted from established literature procedures for the synthesis of 5-bromoindole and subsequent oxidation.[1][2][3]

Step 1a: Preparation of Sodium Indoline-2-Sulfonate

  • Dissolve 50 g of indole in 100 mL of ethanol.

  • In a separate flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of water.

  • Add the indole solution to the sodium bisulfite solution with stirring.

  • Stir the mixture at room temperature overnight.

  • Collect the resulting solid by vacuum filtration, wash with diethyl ether, and air dry to yield sodium indoline-2-sulfonate.

Step 1b: N-Acetylation

  • Suspend 30 g of sodium bisulfite in 300 mL of acetic anhydride.

  • Add 30 g of sodium indoline-2-sulfonate from the previous step.

  • Stir the suspension at 70°C for 1 hour, then at 90°C for 2 hours.

  • Cool the mixture to room temperature and collect the solid by filtration. Wash with acetic anhydride. The crude, damp solid is used in the next step without further purification.

Step 1c: Bromination and Deprotection to 5-Bromoindole

  • Dissolve the acetylated material from the previous step in 150 mL of water at 0-5°C.

  • Slowly add 40 g of bromine while maintaining the temperature below 5°C with vigorous stirring.

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

  • Quench excess bromine by adding a solution of approximately 10 g of sodium bisulfite in 30 mL of water.

  • Neutralize the solution to pH 7 with a 40% NaOH solution, keeping the temperature below 30°C.

  • Stir the solution at 50°C overnight.

  • Make the solution basic with 40% NaOH and stir for an additional 3 hours at 50°C.

  • Cool the mixture, collect the precipitate by filtration, wash with water, and dry to afford 5-bromoindole.

Step 1d: Oxidation to 5-Bromooxindole

  • To a solution of 5-bromoindole (1.0 mmol) in a suitable solvent (e.g., 1,2-dimethoxyethane, 4.0 mL), add a catalytic amount of an acid (e.g., HBr, 10 mol%).

  • Add an oxidizing agent (e.g., 30% hydrogen peroxide, 1.5 mmol) dropwise.

  • Heat the reaction mixture (e.g., 50°C) and stir for 30-60 minutes, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and quench with a saturated aqueous solution of NaCl.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel) to yield 5-bromooxindole.

Protocol 2: Asymmetric Methylation via Phase-Transfer Catalysis

This generalized protocol is based on highly successful enantioselective alkylations of substituted oxindoles using cinchona alkaloid-derived phase-transfer catalysts.[4][5][6][7] High enantiomeric ratios have been reported for substrates with bromine substitution on the aromatic ring.[4][5]

Materials:

  • N-protected 5-bromooxindole (e.g., N-benzyl or N-Boc)

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Chiral Phase-Transfer Catalyst (PTC), e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide or similar cinchona alkaloid-derived quaternary ammonium salt (1-10 mol%)

  • Base (e.g., solid KOH, Cs₂CO₃, or 50% aqueous solution)

  • Anhydrous solvent (e.g., toluene, m-xylene, or dichloromethane)

Procedure:

  • To a solution of N-protected 5-bromooxindole (1.0 equiv.) and the chiral phase-transfer catalyst (0.01-0.1 equiv.) in the chosen solvent, add the base.

  • Cool the mixture to the desired temperature (e.g., 0°C to room temperature).

  • Add the methylating agent (1.1-1.5 equiv.) dropwise.

  • Stir the reaction vigorously until completion (monitor by TLC). Reaction times can vary from a few hours to 48 hours.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

  • If necessary, remove the N-protecting group under standard conditions (e.g., catalytic hydrogenation for N-benzyl, TFA for N-Boc).

G cluster_0 Catalytic Cycle Catalyst Chiral PTC (Q*X-) Ion_Pair Chiral Ion Pair [Q*Enolate-] Catalyst->Ion_Pair Ion Exchange Oxindole_Enolate Oxindole Enolate Oxindole_Enolate->Ion_Pair Methylation Methylation (MeI) Ion_Pair->Methylation Product Chiral Product Methylation->Product Product->Catalyst Regenerates Catalyst Base Base (e.g., KOH) Oxindole 5-Bromooxindole Base->Oxindole Oxindole->Oxindole_Enolate Deprotonation

Caption: Proposed catalytic cycle for asymmetric phase-transfer methylation.

Quantitative Data Summary

The following table summarizes representative yields and enantioselectivities achieved in the phase-transfer catalyzed alkylation of various substituted oxindoles, providing an expected range for the synthesis of chiral 5-Bromo-3-methylindolin-2-one.

Substrate (Oxindole)Alkylating AgentCatalyst SystemYield (%)Enantiomeric Excess (ee%) / Ratio (er)Reference
N-Boc, 3-ArylBenzyl BromideCinchona-derived PTC / Cs₂CO₃85-9890-97[7]
N-Benzyl, 3-ArylAllyl BromideCinchona-derived PTC / KOH75-9288-96[8]
N-PMB, 5-MethoxyN/A (Cyclization)Cinchona-derived PTC / CsOH9292 (4:96 er)[4][5]
N-Benzyl, 5-BromoN/A (Cyclization)Cinchona-derived PTC / CsOHHigh>90 (er not specified)[4][5]
N-Protected, 4-BromoBenzyl BromideUrea-based PTC / Base-free7283[6]

Alternative Synthetic Approaches

While phase-transfer catalysis is a highly effective method, other strategies for the asymmetric synthesis of 3-substituted oxindoles have been reported and may be adaptable:

  • Palladium-Catalyzed Asymmetric Synthesis: The use of palladium catalysts with chiral N-heterocyclic carbene (NHC) ligands has been successful in the enantioselective synthesis of 3-alkoxy and 3-aminooxindoles with high yields and enantioselectivities (up to 97% ee).

  • Organocatalysis: Chiral organocatalysts, such as proline derivatives, have been employed for the asymmetric aldol reaction of isatins, which could be a starting point for further transformations to the target molecule.

G Target Chiral 5-Bromo-3-methylindolin-2-one PTC Phase-Transfer Catalysis (Primary Route) Target->PTC Pd_Cat Palladium Catalysis (Alternative) Target->Pd_Cat Organo_Cat Organocatalysis (Alternative) Target->Organo_Cat

Caption: Relationship between primary and alternative synthetic strategies.

Conclusion

The synthesis of chiral 5-Bromo-3-methylindolin-2-one can be effectively achieved through a two-stage process involving the preparation of 5-bromooxindole followed by an asymmetric methylation. Phase-transfer catalysis using cinchona alkaloid-derived catalysts stands out as a particularly robust and highly enantioselective method for the key methylation step. The provided protocols and data serve as a comprehensive guide for researchers in the synthesis of this and related chiral oxindole derivatives.

References

Method

Application Notes and Protocols: 5-Bromo-3-methylindolin-2-one in the Synthesis of Spirocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis of diverse spirocyclic compounds utilizing 5-Bromo-3-methylindolin-2-one and its d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of diverse spirocyclic compounds utilizing 5-Bromo-3-methylindolin-2-one and its derivatives as key building blocks. The spirooxindole scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The presence of the bromine atom at the 5-position of the indolinone core offers a valuable handle for further synthetic diversification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This document outlines synthetic strategies for constructing various spirocyclic systems, including pyrazolo[3,4-b]pyridines and oxygen-bridged polycycles. Detailed experimental protocols and tabulated quantitative data are provided to facilitate the reproduction and adaptation of these methods in a research setting.

Key Applications
  • Medicinal Chemistry: The synthesized spirooxindole derivatives are of significant interest for their potential biological activities, which include but are not limited to anticancer, antimicrobial, and antiviral properties.[1][2][3][4] The unique three-dimensional architecture of spirocyclic compounds allows for novel interactions with biological targets.

  • Drug Discovery and Development: The protocols described herein can be employed in the generation of compound libraries for high-throughput screening. The bromo-substituent can be readily modified via cross-coupling reactions to rapidly generate a diverse set of analogs for lead optimization.

  • Organic Synthesis: The methodologies presented showcase the utility of multicomponent reactions and cycloaddition strategies for the efficient construction of complex molecular frameworks from readily available starting materials.[5][6]

Synthesis of Spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] Derivatives

A straightforward and efficient one-pot synthesis of spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] derivatives can be achieved through the condensation of an isatin derivative (in this case, the bromo-substituted variant), 3-methyl-1-phenyl-1H-pyrazol-5-amine, and Meldrum's acid. This multicomponent reaction is catalyzed by wet cyanuric chloride under solvent-free conditions, highlighting a green chemistry approach.[5]

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 5-Bromo-isatin p1 5'-Bromo-3-methyl-1-phenyl-1,5-dihydro-spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline]-2',6(7H)-dione r1->p1 r2 3-Methyl-1-phenyl-1H-pyrazol-5-amine r2->p1 r3 Meldrum's acid r3->p1 reagent Wet Cyanuric Chloride (catalyst) reagent->p1 conditions Solvent-free, Heat conditions->p1

Caption: One-pot synthesis of a spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline] derivative.

Quantitative Data
Compound IDIUPAC NameYield (%)Melting Point (°C)
1 5'-Bromo-3-methyl-1-phenyl-1,5-dihydro-spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline]-2',6(7H)-dione85198-200

Data sourced from a representative synthesis of a similar spiro compound.[5]

Experimental Protocol

General Procedure for the Preparation of 5'-Bromo-3-methyl-1-phenyl-1,5-dihydro-spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline]-2',6(7H)-dione (1) [5]

  • A mixture of 5-bromoisatin (1 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (1 mmol), Meldrum's acid (1 mmol), and wet cyanuric chloride (10 mol%) is prepared.

  • The mixture is thoroughly ground and heated at 80 °C for the appropriate time, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is washed with water.

  • The resulting solid product is purified by recrystallization from ethanol to afford the pure spiro compound.

Synthesis of Oxygen-Bridged Spirooxindoles

An efficient synthesis of oxygen-bridged spirooxindoles can be achieved via a microwave-promoted multicomponent reaction. This particular example details the formation of a complex polycyclic system from 5-bromo-isatin, a secondary amino acid, and an electron-deficient dienophile.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Conditions cluster_product Product r1 5-Bromo-isatin p1 5-Bromo-1',5a',6',11',11a',11b'-hexahydro-3'H-spiro[indoline-3,5'-[6,11]epoxybenzo[f]thiazolo[4,3-a]isoindol]-2-one r1->p1 r2 Thiazolidine-4-carboxylic acid r2->p1 r3 N-Phenylmaleimide r3->p1 conditions Microwave Irradiation, Solvent conditions->p1

Caption: Microwave-assisted synthesis of an oxygen-bridged spirooxindole.

Quantitative Data
Compound IDIUPAC NameYield (%)Melting Point (°C)
2 5-Bromo-1′,5a',6′,11′,11a',11b'-hexahydro-3′H-spiro[indoline-3,5′-[7][8]epoxybenzo[f]thiazolo[4,3-a]isoindol]-2-one61280-282

Data sourced from the supplementary information of the cited literature.[6]

Experimental Protocol

General Procedure for the Synthesis of 5-Bromo-1′,5a',6′,11′,11a',11b'-hexahydro-3′H-spiro[indoline-3,5′-[7][8]epoxybenzo[f]thiazolo[4,3-a]isoindol]-2-one (2) [6]

  • A mixture of 5-bromo-isatin (1.0 mmol), thiazolidine-4-carboxylic acid (1.2 mmol), and N-phenylmaleimide (1.0 mmol) in a suitable solvent (e.g., DMF) is placed in a sealed microwave vessel.

  • The reaction mixture is subjected to microwave irradiation at a specified temperature and for a designated time, optimized for the reaction.

  • After cooling, the reaction mixture is poured into water.

  • The precipitated solid is collected by filtration, washed with water, and then with a cold solvent such as ethanol.

  • The crude product is purified by column chromatography on silica gel (eluent: petroleum ether/EtOAc, 2:1) to yield the pure oxygen-bridged spirooxindole.

Characterization Data

Compound 1: 5'-Bromo-3-methyl-1-phenyl-1,5-dihydro-spiro[pyrazolo[3,4-b]pyridine-4,3'-indoline]-2',6(7H)-dione [5]

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 10.78 (s, 1H, NH), 10.71 (s, 1H, NH), 7.50–7.44 (m, 6H, Ar–H), 7.39–7.36 (m, 1H, Ar–H), 6.91–6.89 (m, 1H, Ar–H), 3.07 (d, 1H, J = 15.6 Hz, CH₂), 2.69 (d, 1H, J = 15.6 Hz, CH₂), 1.53 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ: 178.3, 169.3, 144.4, 141.4, 140.8, 138.1, 134.2, 132.0, 129.7, 127.6, 127.1, 123.7, 123.4, 114.2, 112.4, 100.3, 46.4, 30.9, 12.3.

Compound 2: 5-Bromo-1′,5a',6′,11′,11a',11b'-hexahydro-3′H-spiro[indoline-3,5′-[7][8]epoxybenzo[f]thiazolo[4,3-a]isoindol]-2-one [6]

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 10.63 (s, 1H), 7.49 (dd, J = 8.4, 2.0 Hz, 1H), 7.44 (d, J = 2.0 Hz, 1H), 7.33 (d, J = 7.2 Hz, 1H), 7.25 (d, J = 6.8 Hz, 1H), 7.20–7.08 (m, 2H), 6.87 (d, J = 8.4 Hz, 1H), 5.53 (s, 1H), 4.82 (s, 1H), 4.06–4.00 (m, 1H), 3.71 (d, J = 8.8 Hz, 1H), 3.18 (d, J = 8.4 Hz, 1H), 3.05–2.94 (m, 2H), 2.83 (t, J = 8.0 Hz, 1H), 2.76 (d, J = 8.4 Hz, 1H).

  • ¹³C NMR (125 MHz, DMSO-d₆) δ: 179.4, 146.8, 145.5, 143.0, 132.6, 131.0, 127.8, 127.2, 127.0, 120.5, 119.7, 113.8, 112.1, 79.7, 79.4, 71.9, 70.3, 57.9, 50.1, 47.3, 31.7.

  • HRMS (ESI-TOF): m/z calcd. for C₂₁H₁₈BrN₂O₂S [M+H]⁺: 441.0272; found: 441.0268.

This document serves as a foundational guide for the synthesis of spirocyclic compounds from 5-bromo-substituted indolinones. Researchers are encouraged to consult the primary literature for further details and to explore the full scope and limitations of these synthetic methods. The versatility of the bromo-indolinone scaffold presents numerous opportunities for the development of novel chemical entities with potential therapeutic applications.

References

Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-3-methylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides a detailed protocol for the Suzuki coupling of 5-Bromo-3-methylindolin-2-one with various arylboronic acids. The resulting 5-aryl-3-methylindolin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This document outlines the general reaction, provides a summary of typical reaction conditions, and offers a detailed experimental protocol for researchers in drug discovery and development.

The general reaction scheme involves the palladium-catalyzed cross-coupling of 5-Bromo-3-methylindolin-2-one with an arylboronic acid in the presence of a base and a suitable solvent system.

General Reaction Scheme:

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for Suzuki coupling reactions involving bromo-heterocyclic compounds structurally similar to 5-Bromo-3-methylindolin-2-one, providing a strong starting point for optimization.

EntryPalladium Catalyst (mol%)Ligand (if applicable)Base (equiv)Solvent SystemTemperature (°C)Time (h)Typical Yield (%)
1Pd(dppf)Cl₂ (3-5)dppfK₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90 - 10012 - 2475 - 95
2Pd(PPh₃)₄ (5)PPh₃K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85 - 9515+Moderate to Good
3Pd(OAc)₂ (3)PPh₃ (6)K₂CO₃ (2)Toluene/H₂O (3:1)10010 - 1278 - 88
4PdCl₂(dppf) (10)dppfCs₂CO₃ (2.5)1,4-Dioxane/H₂O (1:1)90OvernightHigh
5Pd(dppf)Cl₂ (10)dppfK₂CO₃ (2)Dimethoxyethane802High

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki coupling of 5-Bromo-3-methylindolin-2-one with a representative arylboronic acid.

Materials:

  • 5-Bromo-3-methylindolin-2-one

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 5-Bromo-3-methylindolin-2-one (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath or heating mantle set to 90-100 °C. Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-3-methylindolin-2-one product.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal XBY2 X-B(OR)₂ PdII->XBY2 PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1R2 R¹-R² (Coupled Product) RedElim->R1R2 R1X R¹-X (5-Bromo-3-methylindolin-2-one) R1X->OxAdd R2BY2 R²-B(OR)₂ (Arylboronic Acid) R2BY2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of 5-aryl-3-methylindolin-2-ones via Suzuki coupling.

Workflow start Start setup Reaction Setup: - 5-Bromo-3-methylindolin-2-one - Arylboronic Acid - Base - Catalyst start->setup reaction Reaction under Inert Atmosphere (90-100 °C, 12-24h) setup->reaction workup Aqueous Workup: - Extraction with  Ethyl Acetate - Washing with Water & Brine reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification characterization Characterization: - NMR - Mass Spectrometry purification->characterization end End Product: Pure 5-Aryl-3-methylindolin-2-one characterization->end

Caption: Experimental workflow for the Suzuki coupling protocol.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-3-methylindolin-2-one

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Bromo-3-methylindolin-2-one synthesis. It includes troubleshooting...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Bromo-3-methylindolin-2-one synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of 5-Bromo-3-methylindolin-2-one, particularly focusing on the halide-catalyzed oxidation of 5-Bromo-3-methylindole.

Frequently Asked Questions (FAQs):

  • Q1: My reaction yield is consistently low. What are the most common causes?

    • A1: Low yields can stem from several factors. Suboptimal reaction conditions, such as incorrect temperature or reaction time, are a primary cause. The purity of the starting material, 5-Bromo-3-methylindole, is crucial, as impurities can lead to unwanted side reactions. Additionally, the concentration of hydrogen peroxide and the catalyst (HBr) must be carefully controlled. Decomposition of the starting material or product can also occur, which can sometimes be mitigated by adjusting the temperature.[1]

  • Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

    • A2: In the halide-catalyzed oxidation of indoles, over-oxidation can be a significant issue, leading to the formation of undesired byproducts.[2][3] For instance, further oxidation of the desired 2-oxindole product can occur. In some cases, reactions involving the bromine substituent or cleavage of the indole ring are possible, though less common under controlled conditions. To minimize side products, it is critical to carefully control the stoichiometry of the oxidizing agent (hydrogen peroxide) and to monitor the reaction progress closely, stopping it once the starting material is consumed. The choice of solvent can also influence selectivity.

  • Q3: How can I effectively purify the crude 5-Bromo-3-methylindolin-2-one?

    • A3: The most common and effective method for purifying 5-Bromo-3-methylindolin-2-one is flash column chromatography on silica gel.[4] A solvent system such as a gradient of ethyl acetate in petroleum ether or hexane is typically effective. Recrystallization from a suitable solvent system can also be employed to obtain highly pure product, though this may result in a lower overall yield.[5]

  • Q4: Can I use a different halide source as a catalyst?

    • A4: While hydrobromic acid (HBr) is specified in the primary protocol, other halide sources can potentially be used in similar oxidation reactions. The choice of halide can influence the reaction rate and selectivity. However, for this specific transformation, HBr has been shown to be effective. If considering an alternative, it is recommended to start with small-scale optimization experiments.

  • Q5: What is the role of hydrogen peroxide in this reaction?

    • A5: Hydrogen peroxide serves as the terminal oxidant in this reaction. The halide catalyst facilitates the oxidation of the indole substrate by hydrogen peroxide to form the corresponding oxindole.[6] This method is considered a "green" chemical process as the primary byproduct is water.[3][7]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for the synthesis of 5-Bromo-3-methylindolin-2-one and related oxindoles, providing a basis for comparison and optimization of experimental parameters.

Table 1: Halide-Catalyzed Oxidation of Indole to Oxindole

ParameterConditionYield (%)Reference
Catalyst 10 mol% HBr90%[4]
Oxidant 1.5 eq. H₂O₂ (30%)90%[4]
Solvent 1,2-dimethoxyethane90%[4]
Temperature 50 °C90%[4]
Time 30 min90%[4]

Table 2: General Troubleshooting for Low Yield in Indole Synthesis

Potential CauseRecommended SolutionReference
Suboptimal TemperatureSystematically vary the temperature to find the optimal point. Lowering the temperature can sometimes limit decomposition.[1][1]
Incorrect Reagent StoichiometryCarefully control the molar ratios of reactants, especially the oxidizing agent, to prevent side reactions.
Impure Starting MaterialsEnsure the purity of the starting indole through techniques like recrystallization or chromatography.
Inappropriate SolventScreen different solvents to find one that provides the best yield and selectivity.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of 5-Bromo-3-methylindolin-2-one via halide-catalyzed oxidation.

Protocol 1: Halide-Catalyzed Oxidation of 5-Bromo-3-methylindole

This protocol is adapted from a general procedure for the halide-catalyzed oxidation of indoles.[4]

Materials:

  • 5-Bromo-3-methylindole

  • Hydrobromic acid (HBr, 48 wt% in water)

  • Hydrogen peroxide (H₂O₂, 30 wt% in water)

  • 1,2-Dimethoxyethane (DME)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-3-methylindole (0.5 mmol), 1,2-dimethoxyethane (2.0 mL), and HBr (10 mol%, 0.05 mmol).

  • Stir the mixture at room temperature.

  • Slowly add 30% hydrogen peroxide (0.75 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for 30 minutes under an air atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of NaCl.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain 5-Bromo-3-methylindolin-2-one.[4]

Visualizations

Diagram 1: Experimental Workflow for 5-Bromo-3-methylindolin-2-one Synthesis

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine 5-Bromo-3-methylindole, DME, and HBr add_h2o2 Add H₂O₂ dropwise start->add_h2o2 heat Heat to 50°C for 30 min add_h2o2->heat quench Quench with sat. NaCl heat->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry chromatography Flash Column Chromatography dry->chromatography product 5-Bromo-3-methylindolin-2-one chromatography->product

Caption: Workflow for the synthesis of 5-Bromo-3-methylindolin-2-one.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_check Initial Checks cluster_optimization Parameter Optimization cluster_analysis Analysis of Byproducts start Low Yield of 5-Bromo-3-methylindolin-2-one check_purity Check Starting Material Purity start->check_purity check_reagents Verify Reagent Concentrations start->check_reagents optimize_temp Optimize Temperature check_purity->optimize_temp check_reagents->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_catalyst Vary Catalyst Loading optimize_time->optimize_catalyst analyze_side_products Identify Side Products (TLC, LC-MS, NMR) optimize_catalyst->analyze_side_products adjust_stoichiometry Adjust Oxidant Stoichiometry analyze_side_products->adjust_stoichiometry

Caption: Troubleshooting decision tree for low reaction yield.

References

Optimization

Technical Support Center: Purification of 5-Bromo-3-methylindolin-2-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Bromo-3-methylindolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 5-Bromo-3-methylindolin-2-one?

A1: Common impurities can include unreacted starting materials, reagents from the synthesis (e.g., brominating agents), and side-products. Depending on the synthetic route, diastereomers may also be present if the reaction conditions do not favor the formation of a single stereoisomer. Oxidized byproducts, which often appear as colored impurities, can also be a significant issue in indole and oxindole chemistry.

Q2: My crude product is a dark oil or solid. What causes this coloration and how can I remove it?

A2: The dark color in crude 5-Bromo-3-methylindolin-2-one is likely due to trace amounts of oxidized or polymeric impurities. These can be challenging to remove completely. While simple recrystallization may not be sufficient to remove these colored impurities, techniques such as flash column chromatography are often effective. In some cases, a pre-treatment with activated carbon followed by filtration before the final purification step can help decolorize the solution.

Q3: What are the recommended purification methods for 5-Bromo-3-methylindolin-2-one?

A3: The two primary methods for purifying 5-Bromo-3-methylindolin-2-one are flash column chromatography and recrystallization. Flash column chromatography is generally effective for removing a wide range of impurities, including colored ones and closely related side-products.[1] Recrystallization can be a good option for final purification to obtain a highly crystalline product, provided a suitable solvent system is identified. For the closely related 5-Bromo-1-methylindolin-2-one, recrystallization from ethanol has been reported to be successful.

Q4: How can I separate the diastereomers of 5-Bromo-3-methylindolin-2-one?

A4: The methyl group at the 3-position creates a stereocenter, meaning that 5-Bromo-3-methylindolin-2-one can exist as a pair of enantiomers. If your synthesis produces a racemic mixture, separation of these enantiomers will require chiral purification techniques. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the most common methods for resolving enantiomers at an analytical and preparative scale. Derivatization with a chiral auxiliary followed by separation of the resulting diastereomers by standard chromatography or recrystallization is another potential strategy.

Troubleshooting Guides

Issue 1: Poor Separation during Column Chromatography

Problem: My compounds are co-eluting, or I am seeing significant tailing of the product peak during flash column chromatography.

Possible CauseTroubleshooting Steps
Inappropriate Solvent System Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify an eluent that provides good separation between your product and impurities. A difference in Rf values of at least 0.2 is ideal.
Compound-Silica Interaction The lactam functionality in the indolinone ring can interact with the acidic silica gel, leading to tailing. Try adding a small amount of a modifier to your eluent, such as triethylamine (0.1-1%) to neutralize the silica surface, or a small amount of acetic acid if your compound is basic and tailing is still an issue.
Column Overloading Too much crude material on the column will lead to poor separation. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.
Sample Dissolution If the sample is not fully dissolved before loading or precipitates on the column, it will lead to streaking. Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) and then adsorb it onto a small amount of silica gel before dry loading onto the column.
Issue 2: Low Recovery or No Crystallization during Recrystallization

Problem: I am either getting very low yields after recrystallization, or my compound is not crystallizing from the chosen solvent.

Possible CauseTroubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof) to find the optimal one.
Too Much Solvent Using an excessive amount of solvent will keep your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Oiling Out The compound may be coming out of solution as an oil rather than a solid. This can happen if the solution is cooled too quickly or if the melting point of the solid is lower than the boiling point of the solvent. Try cooling the solution more slowly, scratching the inside of the flask with a glass rod to induce crystallization, or adding a seed crystal.
High Impurity Level A high concentration of impurities can inhibit crystallization. It may be necessary to first purify the material by column chromatography to a certain level before attempting recrystallization.

Experimental Protocols

Flash Column Chromatography

This protocol is a general guideline for the purification of 5-Bromo-3-methylindolin-2-one.

  • Preparation of the Column:

    • Choose an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane or petroleum ether).

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Preparation and Loading:

    • Dissolve the crude 5-Bromo-3-methylindolin-2-one in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel to the dissolved sample and concentrate it in vacuo to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified 5-Bromo-3-methylindolin-2-one.

Recrystallization

This protocol is based on the successful recrystallization of the related compound, 5-Bromo-1-methylindolin-2-one.

  • Solvent Selection:

    • Place a small amount of the crude material in a test tube.

    • Add a small amount of a test solvent (e.g., ethanol) and observe the solubility at room temperature.

    • If it is not soluble, gently heat the mixture. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude 5-Bromo-3-methylindolin-2-one in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil.

    • Continue adding the solvent until the compound is just fully dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the activated carbon.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude 5-Bromo-3-methylindolin-2-one tlc TLC Analysis crude->tlc Assess Purity column Flash Column Chromatography tlc->column Complex Mixture recrystallization Recrystallization tlc->recrystallization Relatively Pure pure Pure Product column->pure impurities Impurities column->impurities recrystallization->pure recrystallization->impurities in mother liquor

Caption: Decision workflow for the purification of 5-Bromo-3-methylindolin-2-one.

Diastereomer_Consideration synthesis Synthesis of 5-Bromo-3-methylindolin-2-one racemic Racemic Mixture (R and S enantiomers) synthesis->racemic chiral_sep Chiral Separation racemic->chiral_sep enantiomer_r R-enantiomer chiral_sep->enantiomer_r enantiomer_s S-enantiomer chiral_sep->enantiomer_s

Caption: Logical relationship for addressing stereoisomers.

References

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-3-methylindolin-2-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 5-Bromo-3-methylind...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 5-Bromo-3-methylindolin-2-one. Our resources are designed to help you identify and resolve common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a common synthetic route for 5-Bromo-3-methylindolin-2-one, and what are the critical steps?

A common and effective method for the synthesis of 5-Bromo-3-methylindolin-2-one involves the direct bromination of 3-methylindolin-2-one. This reaction is typically carried out using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile. Critical to the success of this synthesis is controlling the reaction temperature and the stoichiometry of the brominating agent to prevent over-bromination and other side reactions.

Q2: I am observing multiple spots on my TLC plate after the bromination reaction. What are the likely side products?

Multiple spots on a TLC plate suggest the formation of side products. The most common side products in the bromination of 3-methylindolin-2-one are:

  • Dibrominated products: Over-bromination can lead to the formation of 5,7-dibromo-3-methylindolin-2-one. This is more likely to occur if an excess of the brominating agent is used or if the reaction temperature is too high.

  • Oxidized impurities: The indolin-2-one ring can be susceptible to oxidation, leading to various colored impurities.

  • Unreacted starting material: A faint spot corresponding to the starting material, 3-methylindolin-2-one, may also be present if the reaction has not gone to completion.

Q3: My reaction has resulted in a low yield of the desired 5-Bromo-3-methylindolin-2-one. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors:

  • Incomplete reaction: Ensure the reaction is stirred for a sufficient amount of time. Monitoring the reaction by TLC is crucial to determine the point of maximum conversion.

  • Side reactions: The formation of dibrominated and other side products will consume the starting material and reduce the yield of the desired product. To minimize this, add the brominating agent slowly and maintain a low reaction temperature.

  • Degradation of the product: The product may be sensitive to the work-up conditions. Ensure that any aqueous washes are neutral or slightly acidic and avoid prolonged exposure to strong acids or bases.

  • Purification losses: Yields can be diminished during purification. Optimize your chromatography conditions to ensure good separation and recovery.

Q4: What is the best method for purifying the crude 5-Bromo-3-methylindolin-2-one?

Flash column chromatography on silica gel is a highly effective method for purifying the crude product.[1] A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[1] The polarity of the eluent can be adjusted based on the separation observed on the TLC plate. Recrystallization from a suitable solvent system, such as ethanol/water, can also be employed to obtain a highly pure product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of 5-Bromo-3-methylindolin-2-one. Please note that actual results may vary depending on the specific experimental setup.

ParameterConditionExpected Main Product YieldCommon Side Products
Starting Material 3-methylindolin-2-one--
Brominating Agent N-Bromosuccinimide (NBS) (1.0 - 1.1 equivalents)70-85%5,7-dibromo-3-methylindolin-2-one
Solvent Acetonitrile--
Temperature 0 °C to room temperature-Oxidized byproducts
Reaction Time 2-4 hours-Unreacted starting material

Experimental Protocols

Synthesis of 5-Bromo-3-methylindolin-2-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylindolin-2-one (1.0 equivalent) in acetonitrile (10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 5-Bromo-3-methylindolin-2-one as a solid.

Visual Guides

Reaction Pathway and Side Reactions

Synthesis_and_Side_Reactions Start 3-methylindolin-2-one Reagent NBS, Acetonitrile Start->Reagent 1.05 eq. Product 5-Bromo-3-methylindolin-2-one Reagent->Product Main Reaction Side_Product1 5,7-dibromo-3-methylindolin-2-one Reagent->Side_Product1 Side Reaction (Excess NBS / High Temp) Side_Product2 Oxidized Impurities Product->Side_Product2 Degradation

Caption: Synthetic pathway for 5-Bromo-3-methylindolin-2-one and potential side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze TLC of Crude Product Start->Check_TLC Multiple_Spots Multiple Spots Observed Check_TLC->Multiple_Spots Incomplete_Reaction Incomplete Reaction? Multiple_Spots->Incomplete_Reaction No Over_Bromination Over-bromination? Multiple_Spots->Over_Bromination Yes Optimize_Time Increase Reaction Time Monitor by TLC Incomplete_Reaction->Optimize_Time Yes Purification_Issue Purification Issues? Incomplete_Reaction->Purification_Issue No Success Improved Yield and Purity Optimize_Time->Success Optimize_NBS Use 1.0-1.1 eq. NBS Slow, cold addition Over_Bromination->Optimize_NBS Optimize_NBS->Success Optimize_Chroma Optimize Column Chromatography (Solvent Gradient) Purification_Issue->Optimize_Chroma Yes Optimize_Chroma->Success

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-3-methylindolin-2-one Derivatization

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for 5-Bromo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions for 5-Bromo-3-methylindolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for derivatization on the 5-Bromo-3-methylindolin-2-one scaffold?

A1: The primary sites for derivatization on the 5-Bromo-3-methylindolin-2-one core are the indole nitrogen (N1), the C3-position, and the C5-bromo position. The nitrogen can be readily alkylated or acylated. The C3-position is susceptible to reactions with electrophiles after deprotonation. The C5-bromo atom is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings.

Q2: What are the key applications of 5-Bromo-3-methylindolin-2-one derivatives?

A2: Derivatives of the indolin-2-one scaffold are prominent in medicinal chemistry and drug development. They are known to exhibit a range of biological activities, including acting as kinase inhibitors, which are crucial in cancer therapy.[1] For instance, some derivatives have shown inhibitory effects on kinases like VEGFR-2, which is involved in tumor angiogenesis.[1] They are also explored as potential antimicrobial agents.[1][2]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction in N-Alkylation

Question: I am attempting an N-alkylation of 5-Bromo-3-methylindolin-2-one with an alkyl halide, but I am observing very low conversion of my starting material. What are the potential causes and solutions?

Answer: Low reactivity in N-alkylation of indolinones can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Base and Solvent System: The choice of base and solvent is critical for efficient deprotonation of the indole nitrogen.

    • Solution: Employ a strong base such as sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[3][4] Ensure the reaction is conducted under anhydrous conditions, as moisture can quench the base.

  • Reaction Temperature: The activation energy for the reaction may not be reached at lower temperatures.

    • Solution: Consider increasing the reaction temperature. For less reactive alkyl halides, gentle heating (e.g., 40-80 °C) can significantly improve the reaction rate.[3][5]

  • Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent plays a significant role.

    • Solution: If using an alkyl chloride or bromide with low reactivity, consider converting it to the more reactive alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI).[6]

  • Steric Hindrance: A bulky alkylating agent may react slowly due to steric hindrance.

    • Solution: In such cases, longer reaction times and higher temperatures may be necessary.

Issue 2: Poor Regioselectivity (N- vs. C3-Alkylation)

Question: My N-alkylation reaction is producing a significant amount of the C3-alkylated isomer. How can I improve the N-selectivity?

Answer: The competition between N- and C3-alkylation is a common challenge with indole derivatives.[3] The C3 position can be more nucleophilic than the nitrogen atom, especially if deprotonation of the nitrogen is incomplete.[3]

  • Ensure Complete Deprotonation: Incomplete deprotonation of the indole nitrogen can lead to a higher proportion of C3-alkylation.

    • Solution: Use a slight excess of a strong base like NaH (1.1-1.2 equivalents) and allow sufficient time for complete deprotonation before adding the alkylating agent.[4]

  • Choice of Counter-ion: The cation from the base can influence the reaction's regioselectivity.

    • Solution: Bases with larger, softer cations like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent can sometimes favor N-alkylation.

  • Reaction Temperature: Temperature can influence the ratio of N- to C-alkylated products.

    • Solution: While higher temperatures can increase the reaction rate, they can sometimes favor N-alkylation over C-alkylation.[3] It is advisable to screen a range of temperatures to find the optimal conditions for your specific substrate.

Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Heck)

Question: I am struggling to get good yields for my Suzuki-Miyaura or Heck reaction at the C5-bromo position. What factors should I optimize?

Answer: The success of palladium-catalyzed cross-coupling reactions is highly dependent on the careful optimization of several parameters.

  • Catalyst and Ligand Choice: The palladium source and the phosphine ligand are crucial for the catalytic cycle.

    • Solution: For Suzuki reactions, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are common starting points. For Heck reactions, Pd(OAc)₂ is frequently used.[7][8] The choice of ligand (e.g., PPh₃, P(o-tol)₃, or more specialized ligands like XPhos) can have a dramatic impact on the yield and should be screened.[7][9][10]

  • Base Selection: The base is essential for the regeneration of the active palladium catalyst.

    • Solution: Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used in Suzuki reactions.[11][12] For Heck reactions, organic bases like triethylamine (Et₃N) or inorganic bases like Na₂CO₃ are often employed.[7][8] The strength and solubility of the base should be considered.

  • Solvent System: The solvent must be appropriate for the specific coupling reaction and the solubility of the reagents.

    • Solution: Suzuki reactions are often carried out in solvent mixtures like toluene/ethanol/water or dioxane/water.[11][12] Heck reactions frequently use polar aprotic solvents like DMF, NMP, or acetonitrile.[7][8]

  • Reaction Temperature: These reactions typically require elevated temperatures.

    • Solution: Temperatures in the range of 80-120 °C are common.[7][8][11] Microwave-assisted heating can sometimes accelerate the reaction and improve yields.[9][10]

Data Presentation

Table 1: Optimized Conditions for N-Alkylation of Indole Derivatives

ParameterCondition 1Condition 2Condition 3
Base NaH (1.1-1.2 eq)K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)
Solvent Anhydrous DMF or THFAnhydrous DMFAnhydrous Acetonitrile
Temperature 0 °C to RT (or up to 60 °C)Room Temperature to 70 °C80 °C
Alkylating Agent Alkyl Halide (1.0-1.2 eq)Alkyl Halide (1.2 eq)Alkyl Halide (1.1 eq)
Additive Catalytic KI (optional)--
Reference [4][13][3]

Table 2: Optimized Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(PPh₃)₄ (0.05 mmol)PdCl₂(dppf) (3 mol%)CataCXium A Pd G3 (5 mol%)
Ligand ---
Base K₂CO₃ (2.0 mmol)K₃PO₄ (2.0 eq)K₃PO₄ (2.0 eq)
Solvent System Toluene/Ethanol/WaterDioxane/Water2-MeTHF
Temperature 90 °C100 °C70 °C
Boronic Acid/Ester 1.2 mmol1.5 eq1.5 eq
Reference [11]General Conditions[14]

Table 3: Optimized Conditions for Heck Reaction of Aryl Bromides

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(OAc)₂ (1 mol%)Pd(OAc)₂ (2 mol%)Na₂PdCl₄ (5 mol%)
Ligand 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2 mol%)PPh₃ (4 mol%)SPhos (15 mol%)
Base K₂CO₃ (2 mmol)Et₃N (1.5 eq)Na₂CO₃ (4 eq)
Solvent DMF/Water (1:1)DMFAcetonitrile/Water (1:1)
Temperature 80 °C100 °C150 °C (Microwave)
Alkene 1.5 mmol1.2 eq1.5 eq
Reference [8][9][9]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 5-Bromo-3-methylindolin-2-one
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-Bromo-3-methylindolin-2-one (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes until hydrogen evolution ceases.[4]

  • Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating may be required.[4]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.[4]

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Preparation: In a suitable flask, dissolve 5-Bromo-3-methylindolin-2-one (1.0 mmol) and the desired arylboronic acid (1.2 mmol) in a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).[11]

  • Base Addition: Add potassium carbonate (2.0 mmol) to the mixture.[11]

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the reaction mixture under an inert atmosphere.[11]

  • Reaction: Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12 hours or until completion as monitored by TLC.[11]

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 3: General Procedure for the Heck Reaction
  • Preparation: To a reaction vessel, add 5-Bromo-3-methylindolin-2-one (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (e.g., PPh₃, 2-4 mol%).

  • Reagent Addition: Add the solvent (e.g., DMF or acetonitrile) and the base (e.g., Et₃N, 1.5 eq).[9]

  • Degassing: Degas the mixture by purging with an inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (12-24 hours), monitoring by TLC.[9]

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: - 5-Bromo-3-methylindolin-2-one - Coupling Partner - Base & Solvent degas Degas with Inert Gas (Ar or N₂) start->degas add_catalyst Add Pd Catalyst & Ligand degas->add_catalyst heat Heat to 80-120 °C add_catalyst->heat monitor Monitor by TLC heat->monitor quench Cool & Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify end Pure Derivative purify->end

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene Inhibitor 5-Bromo-3-methylindolin-2-one Derivative Inhibitor->RTK Inhibition

Caption: Inhibition of a generic kinase signaling pathway by an indolinone derivative.

References

Troubleshooting

Technical Support Center: Resolving Enantiomers of 5-Bromo-3-methylindolin-2-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of 5-Bromo-3-methylindo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of 5-Bromo-3-methylindolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of 5-Bromo-3-methylindolin-2-one?

A1: The primary methods for resolving racemic 5-Bromo-3-methylindolin-2-one are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Diastereomeric Crystallization. Chiral HPLC offers direct separation on a chiral stationary phase, while diastereomeric crystallization involves forming diastereomeric salts with a chiral resolving agent, separating them by crystallization, and then liberating the individual enantiomers.

Q2: Which chiral HPLC columns are suitable for separating 3-substituted oxindoles like 5-Bromo-3-methylindolin-2-one?

A2: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for resolving 3-substituted oxindoles. Columns like Chiralcel® OD-H, Chiralpak® AD, and Chiralpak® IA, IB, or IC are good starting points for screening. The selection is empirical, and screening multiple columns and mobile phases is recommended to find the optimal separation conditions.[1][2]

Q3: What are suitable chiral resolving agents for the diastereomeric crystallization of 5-Bromo-3-methylindolin-2-one?

A3: For weakly acidic compounds like 5-Bromo-3-methylindolin-2-one (due to the N-H proton), chiral bases such as (R)- or (S)-1-phenylethylamine or pseudoephedrine can be used. Alternatively, if the compound can be derivatized to introduce a basic handle, chiral acids like (+)-O,O'-dibenzoyl-D-tartaric acid or (S)-(+)-mandelic acid are commonly employed.[3] The choice of resolving agent and solvent system is critical and often requires screening.[4]

Q4: Are the enantiomers of 3-substituted oxindoles configurationally stable?

A4: Chiral 3-substituted oxindoles are generally configurationally stable under neutral conditions at room temperature. However, deprotonation at the C3 position under basic conditions can lead to the formation of an achiral enolate, resulting in racemization.[5] Care should be taken to avoid strongly basic conditions during workup and purification if maintaining enantiomeric purity is desired.

Q5: What is the potential biological significance of separating the enantiomers of 5-Bromo-3-methylindolin-2-one?

A5: Many 3-substituted indolin-2-one derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are implicated in diseases like cancer.[6][7] It is common for enantiomers of a chiral drug to exhibit different pharmacological activities, with one enantiomer being more active or having a different side-effect profile. Therefore, resolving the enantiomers of 5-Bromo-3-methylindolin-2-one is a critical step in drug development to identify the eutomer (the more active enantiomer).

Troubleshooting Guides

Chiral HPLC Resolution
Issue Potential Cause(s) Troubleshooting Steps
Poor or no separation of enantiomers 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal temperature.1. Screen a variety of CSPs (e.g., cellulose-based, amylose-based).2. Modify the mobile phase by changing the alcohol modifier (e.g., ethanol, isopropanol) or its percentage. For acidic or basic compounds, add a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive.[8]3. Vary the column temperature; lower temperatures often increase chiral selectivity.[9]
Poor peak shape (tailing or fronting) 1. Secondary interactions with the stationary phase.2. Sample overload.3. Inappropriate sample solvent.1. Add a mobile phase modifier (acid or base) to suppress silanol interactions.2. Reduce the injection volume or sample concentration.3. Dissolve the sample in the mobile phase or a weaker solvent.
Loss of resolution over time 1. Column contamination.2. Degradation of the stationary phase.1. Flush the column with a strong solvent as recommended by the manufacturer. For immobilized columns, stronger solvents like DMF or THF can sometimes be used.[10]2. Ensure mobile phase compatibility with the CSP. Coated CSPs are sensitive to certain solvents.[10]
High backpressure 1. Blockage of the column inlet frit.2. Sample precipitation.1. Reverse flush the column (if permitted by the manufacturer) at a low flow rate.2. Ensure the sample is fully dissolved in the mobile phase. Use a guard column to protect the analytical column.[10]
Diastereomeric Crystallization
Issue Potential Cause(s) Troubleshooting Steps
No crystal formation 1. Salts are too soluble in the chosen solvent.2. Supersaturation not achieved.1. Screen a variety of solvents with different polarities.2. Concentrate the solution slowly or use an anti-solvent to induce crystallization.3. Try cooling the solution.
Both diastereomers crystallize out 1. The solubilities of the two diastereomeric salts are too similar in the chosen solvent.1. Experiment with different solvents or solvent mixtures to maximize the solubility difference.[3][4]2. Adjust the stoichiometry of the resolving agent (sometimes using less than one equivalent is beneficial).
Low diastereomeric excess (d.e.) of the crystallized salt 1. Inefficient separation during crystallization.2. Co-precipitation of the more soluble diastereomer.1. Perform recrystallization of the obtained crystals.2. Optimize the crystallization temperature and cooling rate. A slower cooling rate often yields purer crystals.
Difficulty liberating the enantiomer from the diastereomeric salt 1. Incomplete reaction during acid/base workup.2. Emulsion formation during extraction.1. Ensure the pH is sufficiently acidic or basic to break the salt.2. Use a different extraction solvent or add brine to break up emulsions.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Resolution

This protocol is a representative method based on common practices for resolving 3-substituted oxindoles. Optimization will be required for your specific instrumentation and column.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane/Ethanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve racemic 5-Bromo-3-methylindolin-2-one in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample and run the analysis. c. The two enantiomers should elute as separate peaks. Calculate the resolution (Rs) and enantiomeric excess (ee%).

ParameterValue
Retention Time (Enantiomer 1)~ 8.5 min
Retention Time (Enantiomer 2)~ 10.2 min
Resolution (Rs)> 1.5
Enantiomeric Excess (ee%)> 99% (for isolated fractions)
Protocol 2: Diastereomeric Crystallization

This protocol provides a general workflow for diastereomeric salt resolution.

  • Materials:

    • Racemic 5-Bromo-3-methylindolin-2-one.

    • (R)-(-)-1-Phenylethylamine (as resolving agent).

    • Methanol (as crystallization solvent).

    • 1 M Hydrochloric Acid (HCl).

    • 1 M Sodium Hydroxide (NaOH).

    • Ethyl Acetate.

  • Procedure: a. Salt Formation: In a round-bottom flask, dissolve 1.0 g of racemic 5-Bromo-3-methylindolin-2-one in 20 mL of warm methanol. In a separate flask, dissolve 0.5 equivalents of (R)-(-)-1-Phenylethylamine in 5 mL of methanol. Add the resolving agent solution dropwise to the racemic mixture with stirring. b. Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight. Crystals of one diastereomeric salt should form. c. Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol. This is your first crop of diastereomerically enriched salt. d. Enantiomer Liberation: Dissolve the collected crystals in a mixture of water and ethyl acetate. Acidify the aqueous layer with 1 M HCl to a pH of ~2. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield one enantiomer of 5-Bromo-3-methylindolin-2-one. e. Recovery of the Other Enantiomer: The mother liquor from the filtration step contains the other diastereomer. Concentrate the mother liquor and liberate the second enantiomer using the same acid/base workup.

  • Analysis: Determine the enantiomeric excess (ee%) of the recovered enantiomers using the Chiral HPLC method described above.

Parameter(S)-Enantiomer(R)-Enantiomer
Yield (after first crystallization) ~35-45%Recovered from mother liquor
Diastereomeric Excess (d.e.) of Crystals > 95%-
Enantiomeric Excess (ee%) after Liberation > 95%Varies
Specific Rotation [α]D (Hypothetical) +X°(Hypothetical) -X°

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection Racemic Racemic 5-Bromo-3- methylindolin-2-one Dissolve Dissolve in Mobile Phase Racemic->Dissolve Injector Injector Dissolve->Injector Column Chiral Column (e.g., Chiralpak IA) Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram with Two Separated Peaks Detector->Chromatogram Fractionation Fraction Collection Chromatogram->Fractionation Enantiomer1 Enantiomer 1 Fractionation->Enantiomer1 Enantiomer2 Enantiomer 2 Fractionation->Enantiomer2

Caption: Workflow for Chiral HPLC Resolution.

Experimental_Workflow_Crystallization Racemic Racemic 5-Bromo-3- methylindolin-2-one AddAgent Add Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) Racemic->AddAgent Crystallize Cool to Crystallize Diastereomeric Salt 1 AddAgent->Crystallize Filter Filter Crystallize->Filter Crystals Crystals of Diastereomer 1 Filter->Crystals MotherLiquor Mother Liquor (contains Diastereomer 2) Filter->MotherLiquor Liberate1 Liberate Enantiomer 1 (Acid/Base Workup) Crystals->Liberate1 Liberate2 Liberate Enantiomer 2 (Acid/Base Workup) MotherLiquor->Liberate2 Enantiomer1 Pure Enantiomer 1 Liberate1->Enantiomer1 Enantiomer2 Enriched Enantiomer 2 Liberate2->Enantiomer2

Caption: Workflow for Diastereomeric Crystallization.

Signaling_Pathway_Tyrosine_Kinase_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RTK->RTK Autophosphorylation ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., Ras-MAPK) RTK->Downstream Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Dimerizes Enantiomer 5-Bromo-3-methylindolin-2-one (Active Enantiomer) Enantiomer->RTK Inhibits ATP Binding ATP ATP ATP->RTK Phosphate Source Response Cellular Response (Proliferation, Angiogenesis) Downstream->Response

References

Optimization

Technical Support Center: Stability of 5-Bromo-3-methylindolin-2-one in Solution

Welcome to the technical support center for 5-Bromo-3-methylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound i...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-3-methylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Disclaimer: Specific stability data for 5-Bromo-3-methylindolin-2-one is limited in publicly available literature. The information provided here is largely based on forced degradation studies of structurally related indolin-2-one (oxindole) compounds, such as the multi-targeted tyrosine kinase inhibitor, Sunitinib. This guidance should be used as a starting point for your own stability assessments.

Frequently Asked Questions (FAQs)

Q1: My 5-Bromo-3-methylindolin-2-one solution appears to be degrading. What are the likely causes?

A1: Indolin-2-one derivatives can be susceptible to several degradation pathways, particularly under stress conditions. The most common causes of degradation in solution include:

  • Hydrolysis: The lactam ring in the indolin-2-one core can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The electron-rich indole nucleus is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents in your solution.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation. Many indole derivatives are known to be photosensitive.[1][2][3]

  • Thermal Stress: Elevated temperatures can accelerate the rate of all degradation pathways.

Q2: What are the expected degradation products of 5-Bromo-3-methylindolin-2-one?

A2: Based on studies of related indolin-2-one compounds, potential degradation products could arise from:

  • Oxidation of the indole ring: This can lead to the formation of isatin-like structures or ring-opened products.

  • Hydrolysis of the lactam bond: This would result in the formation of a substituted 2-aminophenyl acetic acid derivative.

  • Reactions involving the bromine and methyl substituents: While the core indolin-2-one structure is the most likely site of degradation, reactions at the substituent level are also possible under certain conditions. For instance, studies on Sunitinib, which also contains a substituted indolin-2-one core, have identified N-oxide formation as a photodegradation pathway.[1][4]

Q3: What solvents are recommended for preparing stock solutions of 5-Bromo-3-methylindolin-2-one?

A3: For stock solutions, it is advisable to use aprotic, anhydrous solvents to minimize hydrolysis. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used for indolin-2-one derivatives. It is crucial to use high-purity, anhydrous grade solvents and to store the stock solutions in tightly sealed containers at low temperatures (e.g., -20°C or -80°C) to prevent moisture absorption and degradation.

Q4: How can I monitor the stability of my 5-Bromo-3-methylindolin-2-one solution?

A4: A stability-indicating analytical method is essential for monitoring the integrity of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound. Developing such a method typically involves forced degradation studies to generate the potential degradation products.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
  • Potential Cause: Degradation of 5-Bromo-3-methylindolin-2-one in the assay medium.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always prepare fresh working solutions from a frozen stock solution immediately before use.

    • Assess stability in assay buffer: Perform a preliminary experiment to determine the stability of the compound in your specific assay buffer over the time course of your experiment. Incubate the compound in the buffer at the experimental temperature and analyze samples at different time points by HPLC.

    • Minimize exposure to light: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

    • Control pH: Ensure the pH of your experimental medium is within a stable range for the compound, avoiding strongly acidic or basic conditions.

Issue 2: Appearance of new peaks in the HPLC chromatogram of a stock solution.
  • Potential Cause: Degradation of the compound during storage.

  • Troubleshooting Steps:

    • Verify storage conditions: Ensure that the stock solution is stored at the recommended temperature (e.g., -20°C or -80°C) and protected from light and moisture.

    • Check solvent quality: Use high-purity, anhydrous solvents for preparing stock solutions.

    • Avoid repeated freeze-thaw cycles: Aliquot stock solutions into smaller volumes to avoid repeated warming and cooling.

    • Perform a forced degradation study: To identify the new peaks, you can subject a sample of the compound to controlled stress conditions (acid, base, oxidation, heat, light) to see if the same degradation products are formed.

Quantitative Stability Data (Based on Structurally Related Compounds)

The following table summarizes the degradation of Sunitinib, a drug containing an indolin-2-one core, under various stress conditions. This data can provide an indication of the potential stability of 5-Bromo-3-methylindolin-2-one.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)Degradation (%)Major Degradation ProductsReference
Acidic Hydrolysis 0.1 M HCl88015.2Isatin derivative, ring-opened products[5]
Basic Hydrolysis 0.1 M NaOH48012.8Ring-opened products[5]
Oxidative 3% H₂O₂24Room Temp10.5N-oxides, hydroxylated derivatives[1][4]
Thermal Solid State481055.6Not specified[5]
Photolytic UV Light (254 nm)24Room Temp25.7N-desethyl sunitinib, Sunitinib N-oxide[1][6]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 5-Bromo-3-methylindolin-2-one.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 5-Bromo-3-methylindolin-2-one in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize it with 1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution and neutralize it with 1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the heat-treated solid in the solvent to prepare a solution of known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in methanol) in a transparent container to a photostability chamber (ICH Q1B option 2) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the solution by HPLC. A control sample should be kept in the dark under the same conditions.

Protocol 2: Stability-Indicating HPLC Method

The following provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for 5-Bromo-3-methylindolin-2-one.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often necessary to separate degradation products. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectroscopy).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Visualizations

degradation_pathway 5-Bromo-3-methylindolin-2-one 5-Bromo-3-methylindolin-2-one Ring-Opened Product Ring-Opened Product 5-Bromo-3-methylindolin-2-one->Ring-Opened Product Acid/Base Hydrolysis Oxidized Product (e.g., Isatin derivative) Oxidized Product (e.g., Isatin derivative) 5-Bromo-3-methylindolin-2-one->Oxidized Product (e.g., Isatin derivative) Oxidation (e.g., H₂O₂) Photodegradation Product Photodegradation Product 5-Bromo-3-methylindolin-2-one->Photodegradation Product Light (UV) troubleshooting_workflow start Inconsistent Experimental Results check_stability Assess Compound Stability in Assay Medium start->check_stability stable Compound is Stable check_stability->stable No Degradation unstable Compound is Unstable check_stability->unstable Degradation Observed prepare_fresh Prepare Fresh Working Solutions optimize_conditions Optimize Assay Conditions (pH, light, temp) prepare_fresh->optimize_conditions modify_protocol Modify Experimental Protocol optimize_conditions->modify_protocol unstable->prepare_fresh

References

Troubleshooting

troubleshooting poor solubility of 5-Bromo-3-methylindolin-2-one in assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 5-Bromo-3-methylindoli...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of 5-Bromo-3-methylindolin-2-one in their assays.

Troubleshooting Poor Solubility

Poor solubility of a compound can lead to inaccurate and irreproducible results in biological and chemical assays. Below is a step-by-step guide to address solubility issues with 5-Bromo-3-methylindolin-2-one.

Initial Assessment:

  • Visual Inspection: After attempting to dissolve the compound, look for any visible particles, cloudiness, or a film on the surface of the liquid. These are clear indicators of poor solubility.[1]

  • Microscopic Examination: A small sample of the solution can be examined under a microscope to detect undissolved crystals.

Systematic Troubleshooting Workflow:

The following diagram outlines a systematic approach to troubleshooting the poor solubility of 5-Bromo-3-methylindolin-2-one.

G cluster_0 Solubility Troubleshooting Workflow A Poor Solubility Observed B Characterize Physicochemical Properties (LogP, pKa, Crystal Form) A->B Understand the 'Why' C Optimize Stock Solution (Co-solvents, Heat, Sonication) B->C Improve Initial Dissolution D Optimize Assay Buffer (pH Adjustment, Surfactants) B->D Enhance Aqueous Solubility C->D F Solubility Issue Resolved C->F If Successful E Consider Formulation Strategies (Solid Dispersion, Nanoparticles) D->E For Persistent Issues D->F If Successful E->F G cluster_1 Generic Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Adaptor Proteins B->C D RAS C->D E RAF D->E F MEK E->F G ERK F->G H Transcription Factors G->H I Gene Expression (Proliferation, Survival) H->I J 5-Bromo-3-methylindolin-2-one (Potential Inhibitor) J->E

References

Optimization

Technical Support Center: Synthesis of 5-Bromo-3-methylindolin-2-one

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of 5-Bromo-3-methylindolin-2-one. The information is intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of 5-Bromo-3-methylindolin-2-one. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 5-Bromo-3-methylindolin-2-one, offering potential causes and recommended solutions.

Issue ID Problem Potential Cause(s) Recommended Solution(s)
SYN-001 Low Yield of 5-Bromo-3-methylindolin-2-one - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient purification. - Degradation of product during workup.- Monitor reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction temperature and time based on small-scale experiments. - Employ flash column chromatography for purification.[1] - Ensure workup conditions are mild and avoid prolonged exposure to strong acids or bases.
SYN-002 Formation of Di- or Poly-brominated Byproducts - Excess brominating agent. - Reaction temperature is too high, leading to decreased selectivity.- Carefully control the stoichiometry of the brominating agent (e.g., NBS or bromine).[2] - Add the brominating agent portion-wise or as a solution to maintain low concentration. - Maintain a low reaction temperature (e.g., 0-5 °C) during bromination.[2]
SYN-003 Presence of Unreacted Starting Material (3-Methylindolin-2-one) - Insufficient amount of brominating agent. - Short reaction time. - Poor quality of brominating agent.- Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents). - Extend the reaction time and monitor for the disappearance of the starting material. - Use a freshly opened or purified brominating agent.
SYN-004 Difficulty in Product Purification - Presence of closely related impurities. - Oiling out of the product during crystallization.- Optimize the mobile phase for column chromatography to improve separation. - Attempt recrystallization from a different solvent system. - If the product oils out, try seeding with a small crystal of pure product or cool the solution more slowly.
SYN-005 Inconsistent Results on Scale-up - Inefficient heat transfer in larger reactors. - Poor mixing. - Challenges in maintaining a consistent temperature profile.- Use a reactor with appropriate heating/cooling capabilities. - Ensure efficient stirring to maintain a homogeneous reaction mixture. - For exothermic reactions like bromination, control the addition rate of reagents to manage the temperature.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 5-Bromo-3-methylindolin-2-one?

A common and effective method involves the direct bromination of 3-methylindolin-2-one using a suitable brominating agent like N-Bromosuccinimide (NBS) in a solvent such as acetonitrile.[3]

Q2: How can I minimize the formation of the 7-bromo isomer?

The 5-position is generally favored for electrophilic aromatic substitution on the indolin-2-one ring system. To maximize selectivity for the 5-bromo isomer, it is crucial to control the reaction conditions, particularly temperature. Running the reaction at a lower temperature can enhance regioselectivity.

Q3: What are the recommended conditions for the bromination step?

For a related compound, 5-bromo-1-methylindolin-2-one, the synthesis involves dissolving 1-methylindolin-2-one in acetonitrile, cooling to 263 K (-10 °C), and slowly adding an acetonitrile solution of NBS. The mixture is stirred for 24 hours.[3] These conditions can be adapted as a starting point for the synthesis of 5-Bromo-3-methylindolin-2-one.

Q4: What purification methods are most effective for isolating 5-Bromo-3-methylindolin-2-one?

Flash column chromatography is a commonly used method for purifying oxindole derivatives.[1] Recrystallization from a suitable solvent, such as ethanol, can also be an effective method for obtaining a highly pure product.[3]

Q5: Are there any specific safety precautions I should take during the synthesis?

Yes, brominating agents like NBS and bromine are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions can be exothermic, so proper temperature control is essential to prevent runaways, especially on a larger scale.

Experimental Protocols

Synthesis of 5-Bromo-3-methylindolin-2-one

This protocol is a general guideline and may require optimization for scale-up.

Materials:

  • 3-Methylindolin-2-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of NaCl

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylindolin-2-one (1 equivalent) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 equivalents) in acetonitrile.

  • Add the NBS solution dropwise to the cooled solution of 3-methylindolin-2-one over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature. Stir for an additional 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of NaCl.

  • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-Bromo-3-methylindolin-2-one.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 3-Methylindolin-2-one in Acetonitrile cool Cool to 0 °C start->cool addition Slowly Add NBS Solution cool->addition nbs_prep Prepare NBS Solution in Acetonitrile nbs_prep->addition react Stir at 0 °C then RT addition->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with EtOAc quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end 5-Bromo-3-methylindolin-2-one purify->end

Caption: Experimental workflow for the synthesis of 5-Bromo-3-methylindolin-2-one.

troubleshooting_logic cluster_analysis Problem Analysis cluster_issues Potential Issues cluster_solutions Solutions start Low Yield or Impure Product check_impurities Analyze by TLC/LC-MS: Identify Impurities start->check_impurities unreacted_sm Unreacted Starting Material? check_impurities->unreacted_sm poly_bromo Poly-brominated Byproducts? check_impurities->poly_bromo other_impurities Other Impurities? check_impurities->other_impurities sol_unreacted Increase Reaction Time or NBS Equivalents unreacted_sm->sol_unreacted Yes sol_poly_bromo Decrease Temperature, Control NBS Addition poly_bromo->sol_poly_bromo Yes sol_other Optimize Purification (Solvent System, etc.) other_impurities->sol_other Yes end Pure Product, Improved Yield sol_unreacted->end sol_poly_bromo->end sol_other->end

Caption: Troubleshooting logic for the synthesis of 5-Bromo-3-methylindolin-2-one.

References

Troubleshooting

Technical Support Center: Analytical Method Development for 5-Bromo-3-methylindolin-2-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method development for 5-Bromo-3...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method development for 5-Bromo-3-methylindolin-2-one.

High-Performance Liquid Chromatography (HPLC) Method Development and Troubleshooting

A robust HPLC method is crucial for the accurate quantification and purity assessment of 5-Bromo-3-methylindolin-2-one. Below is a starting point for method development, followed by a comprehensive troubleshooting guide.

Experimental Protocol: HPLC Method for 5-Bromo-3-methylindolin-2-one

This protocol provides a general procedure for the analysis of 5-Bromo-3-methylindolin-2-one. Optimization will likely be required based on the specific instrumentation and sample matrix.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

ParameterRecommended Starting Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 60% A, 40% B; linear gradient to 20% A, 80% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the 5-Bromo-3-methylindolin-2-one standard or sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram for the elution of the main peak corresponding to 5-Bromo-3-methylindolin-2-one.

  • Integrate the peak area for quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Figure 1: General workflow for HPLC analysis of 5-Bromo-3-methylindolin-2-one.

Troubleshooting Guide: HPLC Analysis

Q1: Why is my peak for 5-Bromo-3-methylindolin-2-one tailing?

A1: Peak tailing is a common issue that can arise from several factors. Here’s a systematic approach to troubleshooting:

  • Secondary Interactions: The acidic nature of residual silanols on the column packing can interact with the basic nitrogen in the indolinone ring.

    • Solution: Lower the pH of the mobile phase by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA). This will protonate the silanols and reduce the interaction.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute your sample and reinject.

  • Column Contamination or Degradation: The column may have accumulated contaminants or the stationary phase may be degrading.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]

  • Extra-column Volume: Excessive tubing length or a large detector cell can contribute to peak broadening and tailing.

    • Solution: Use shorter, narrower tubing where possible and ensure all connections are secure.

Q2: My peak is splitting into two or more peaks. What could be the cause?

A2: Peak splitting can be frustrating, but it's often resolvable by considering the following:

  • Co-eluting Impurity: It's possible that an impurity is eluting very close to your main peak.

    • Solution: Adjust the mobile phase composition or gradient to improve resolution. A slower gradient or a different organic modifier might separate the two components.[2]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[1]

    • Solution: Dissolve your sample in the initial mobile phase or a weaker solvent.[1]

  • Column Void or Blockage: A void at the head of the column or a partially blocked frit can disrupt the sample band.[2][3]

    • Solution: Reverse-flush the column (if the manufacturer allows). If a void is present, the column will likely need to be replaced.[3]

Q3: I'm observing a drifting baseline in my chromatogram. How can I fix this?

A3: A drifting baseline can affect the accuracy of your integration. Common causes include:

  • Column Not Equilibrated: The column may not have been sufficiently equilibrated with the mobile phase.

    • Solution: Allow the column to equilibrate for a longer period before starting your analytical run.

  • Mobile Phase Issues: The mobile phase may be changing composition over time (e.g., selective evaporation of a volatile component) or is not adequately mixed.

    • Solution: Ensure your mobile phase is well-mixed and degassed. Using a mobile phase gradient can sometimes lead to a drifting baseline, which is often normal.[4]

  • Temperature Fluctuations: Changes in the ambient temperature can affect the detector and column, leading to baseline drift.[4]

    • Solution: Use a column oven to maintain a constant temperature.[4]

  • Detector Lamp Aging: An aging detector lamp can cause a drifting baseline.

    • Solution: Replace the detector lamp if it has exceeded its recommended lifetime.

Troubleshooting_Logic cluster_tailing Peak Tailing cluster_splitting Peak Splitting cluster_drift Baseline Drift start Chromatographic Issue Observed q_tail Is the peak tailing? start->q_tail q_split Is the peak splitting? start->q_split q_drift Is the baseline drifting? start->q_drift sol_tail1 Lower mobile phase pH q_tail->sol_tail1 sol_tail2 Dilute sample q_tail->sol_tail2 sol_tail3 Flush or replace column q_tail->sol_tail3 sol_split1 Adjust mobile phase/gradient q_split->sol_split1 sol_split2 Change sample solvent q_split->sol_split2 sol_split3 Reverse-flush or replace column q_split->sol_split3 sol_drift1 Equilibrate column longer q_drift->sol_drift1 sol_drift2 Check mobile phase q_drift->sol_drift2 sol_drift3 Use column oven q_drift->sol_drift3

Figure 2: A logical flowchart for troubleshooting common HPLC issues.

Stability-Indicating Method Development

A stability-indicating method is crucial for determining the stability of 5-Bromo-3-methylindolin-2-one under various stress conditions. This involves subjecting the compound to forced degradation.[5][6]

Experimental Protocol: Forced Degradation Study

1. Stress Conditions: Prepare solutions of 5-Bromo-3-methylindolin-2-one (approximately 0.1 mg/mL) and subject them to the following conditions:

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH24 hours at 60 °C
Oxidative Degradation 3% H₂O₂24 hours at room temperature
Thermal Degradation Dry heat at 80 °C48 hours
Photolytic Degradation Exposure to UV light (254 nm)24 hours

2. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by the developed HPLC method.

3. Method Validation:

  • The HPLC method should be able to separate the parent peak of 5-Bromo-3-methylindolin-2-one from all degradation product peaks.

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions cluster_analysis Analysis start Prepare Drug Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidation start->oxid therm Thermal start->therm photo Photolytic start->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc_analysis Analyze by HPLC oxid->hplc_analysis therm->hplc_analysis photo->hplc_analysis neutralize->hplc_analysis peak_purity Assess Peak Purity hplc_analysis->peak_purity

Figure 3: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q4: What are the expected spectroscopic characteristics of 5-Bromo-3-methylindolin-2-one?

A4: The spectroscopic data for 5-Bromo-3-methylindolin-2-one and its derivatives are key to its identification and characterization.

Spectroscopic TechniqueExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons on the benzene ring, a singlet for the methyl group, and a proton at the 3-position of the indolinone ring. The chemical shifts will be influenced by the bromine substituent.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the methyl carbon, and the carbon at the 3-position.
Mass Spectrometry (MS) The molecular ion peak will show a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks with approximately equal intensity). Fragmentation may involve the loss of the methyl group or the carbonyl group.[8]
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) group, typically around 1710-1730 cm⁻¹, and bands corresponding to N-H stretching and aromatic C-H stretching.

Q5: What are potential impurities I should look for in my 5-Bromo-3-methylindolin-2-one sample?

A5: Potential impurities can originate from the starting materials, byproducts of the synthesis, or degradation. These may include:

  • Starting materials: Unreacted 3-methylindolin-2-one or brominating agent.

  • Isomers: Positional isomers of the bromo-substituted indolinone.

  • Over-brominated products: Di- or tri-brominated species.

  • Degradation products: As identified in forced degradation studies, which may include hydrolysis or oxidation products.

A well-developed HPLC method should be able to separate these potential impurities from the main compound.

Q6: What is the solubility of 5-Bromo-3-methylindolin-2-one in common HPLC solvents?

  • High Solubility: Good solubility in polar aprotic solvents like acetonitrile, methanol, ethanol, and dimethyl sulfoxide (DMSO).[9]

  • Low Solubility: Poor solubility in water and non-polar solvents like hexane.

For HPLC analysis, dissolving the compound in acetonitrile or methanol is a good starting point. If solubility is an issue, a small amount of DMSO can be used, but be aware that it can interfere with some chromatographic methods.

References

Optimization

preventing degradation of 5-Bromo-3-methylindolin-2-one during storage

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 5-Bromo-3-methylindolin-2-one during storage. Frequently Asked Questions (...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 5-Bromo-3-methylindolin-2-one during storage.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-Bromo-3-methylindolin-2-one?

A1: To ensure the long-term stability of 5-Bromo-3-methylindolin-2-one, it is recommended to store the compound in a cool, dry, and dark environment. The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For optimal preservation, storage in a refrigerator at 2-8°C is advised.

Q2: What are the primary degradation pathways for this compound?

A2: The main degradation pathways for 5-Bromo-3-methylindolin-2-one are believed to be oxidation and photodegradation. The oxindole core is susceptible to oxidation, particularly at the 3-position. As a brominated aromatic compound, it may also undergo photodegradation upon exposure to light, which can lead to debromination. Hydrolysis of the lactam ring is a potential but less common degradation route under neutral conditions.

Q3: How can I detect degradation in my sample of 5-Bromo-3-methylindolin-2-one?

A3: Degradation can be identified by a change in the physical appearance of the compound, such as a color change from off-white/pale yellow to a darker shade. For a quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to determine the purity and identify any degradation products.

Q4: Is 5-Bromo-3-methylindolin-2-one sensitive to air or moisture?

A4: Yes, due to the potential for oxidation and hydrolysis, it is advisable to handle the compound in an inert atmosphere (e.g., nitrogen or argon) and to minimize its exposure to moisture. Storing the compound in a desiccator can also help to prevent moisture-related degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of the solid (darkening) Oxidation or photodegradation.1. Verify the purity of the sample using HPLC or other suitable analytical methods. 2. If purity is compromised, consider purification by recrystallization or chromatography. 3. Ensure future storage is in a tightly sealed, amber-colored vial under an inert atmosphere and refrigerated.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.1. Attempt to identify the degradation products using LC-MS or GC-MS. 2. Review storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, heat, or reactive chemicals).
Inconsistent experimental results Degradation of the starting material.1. Re-analyze the purity of the 5-Bromo-3-methylindolin-2-one stock. 2. If degradation is confirmed, use a fresh, high-purity batch for subsequent experiments. 3. Implement stricter storage and handling protocols for all new batches.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of 5-Bromo-3-methylindolin-2-one.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • Start with 95% A, hold for 1 minute.

    • Ramp to 5% A over 10 minutes.

    • Hold at 5% A for 2 minutes.

    • Return to 95% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and assess the stability of 5-Bromo-3-methylindolin-2-one under various stress conditions.

  • Sample Preparation: Prepare separate solutions of 5-Bromo-3-methylindolin-2-one (1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid sample to a UV lamp (254 nm) for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any significant degradation products that have formed.

Visualizations

DegradationPathways 5-Bromo-3-methylindolin-2-one 5-Bromo-3-methylindolin-2-one Oxidation Oxidation 5-Bromo-3-methylindolin-2-one->Oxidation O2, Light, Heat Photodegradation Photodegradation 5-Bromo-3-methylindolin-2-one->Photodegradation UV/Vis Light Hydrolysis Hydrolysis 5-Bromo-3-methylindolin-2-one->Hydrolysis Strong Acid/Base Oxidized Products Oxidized Products Oxidation->Oxidized Products Debrominated Products Debrominated Products Photodegradation->Debrominated Products Ring-Opened Products Ring-Opened Products Hydrolysis->Ring-Opened Products

Caption: Potential degradation pathways for 5-Bromo-3-methylindolin-2-one.

TroubleshootingWorkflow start Observe Issue with Compound check_appearance Visual Inspection: Discoloration? start->check_appearance analytical_test Perform Purity Analysis (e.g., HPLC) check_appearance->analytical_test Yes no_degradation No Significant Degradation check_appearance->no_degradation No degradation_confirmed Degradation Confirmed? analytical_test->degradation_confirmed review_storage Review Storage & Handling Procedures degradation_confirmed->review_storage Yes degradation_confirmed->no_degradation No implement_changes Implement Corrective Actions: - Tightly seal container - Store at 2-8°C - Protect from light - Use inert atmosphere review_storage->implement_changes end Issue Resolved implement_changes->end no_degradation->end

Caption: Troubleshooting workflow for suspected degradation.

Reference Data & Comparative Studies

Validation

comparing the biological activity of 5-Bromo-3-methylindolin-2-one and its analogs

A detailed guide for researchers and drug development professionals on the cytotoxic and antimicrobial properties of various analogs of 5-bromoindolin-2-one. This guide provides a synthesis of experimental data, detailed...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cytotoxic and antimicrobial properties of various analogs of 5-bromoindolin-2-one. This guide provides a synthesis of experimental data, detailed methodologies for key assays, and a visualization of a relevant signaling pathway.

While the biological activity of the parent compound, 5-Bromo-3-methylindolin-2-one, is not extensively documented in the reviewed literature, numerous studies have explored the therapeutic potential of its structural analogs. This guide focuses on a comparative analysis of these derivatives, summarizing their anticancer and antimicrobial activities based on available experimental data. The core structure of 5-bromoindolin-2-one serves as a versatile scaffold for the development of potent bioactive molecules.

Anticancer Activity of 5-Bromoindolin-2-one Analogs

Derivatives of the 5-bromoindolin-2-one scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The data presented below highlights the efficacy of these compounds, often measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Cytotoxicity Data (IC50 in µM)
Compound/AnalogMCF-7 (Breast)A549 (Lung)Skov-3 (Ovarian)HepG2 (Liver)HT-29 (Colon)Reference
5-Bromo-7-azaindolin-2-one Derivatives [1]
23a>10065.05429.25765.606-[1]
23c11.2313.10311.63216.531-[1]
23d10.43210.5313.72111.423-[1]
23p2.8763.0122.9872.357-[1]
Sunitinib (Reference)49.03631.59433.74329.876-[1]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one Derivatives [2]
7c7.1711.34---[2]
7d2.935.88---[2]
Doxorubicin (Reference)0.981.32---[2]
3-Benzylidene-5-bromo-2-indolinone [3]
IVa<10---<10[3]

Note: A hyphen (-) indicates that data was not available in the cited source.

Antimicrobial Activity of 5-Bromoindolin-2-one Analogs

In addition to anticancer properties, certain analogs of 5-bromoindolin-2-one have been investigated for their antimicrobial activity. The minimum inhibitory concentration (MIC) is a key measure of efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial and Antifungal Activity (MIC in µg/mL)
Compound/AnalogS. aureusB. subtilisP. aeruginosaA. flavusA. nigerC. albicansReference
Schiff Base (BHMQMHI) from 5-Bromo-3-hydrazonoindolin-2-one 182125202326[4][5]
Co(II) Complex141620151820[4][5]
Ni(II) Complex121418131618[4][5]
Cu(II) Complex101215111416[4][5]
Gentamycin (Reference)435---[5]
Amphotericin (Reference)---879[5]

Note: BHMQMHI refers to 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the biological activities presented in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, etc.) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are then prepared in the appropriate cell culture medium. The cells are treated with these various concentrations of the compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Microdilution Method for Antimicrobial Susceptibility Testing

The microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to achieve a standardized concentration of microorganisms (typically ~5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway and Experimental Workflow Visualization

Many indolin-2-one derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a common target.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR P1 P VEGFR->P1 P2 P VEGFR->P2 PLCg PLCγ P1->PLCg PI3K PI3K P2->PI3K Proliferation Cell Proliferation PLCg->Proliferation Survival Cell Survival PI3K->Survival Migration Cell Migration PI3K->Migration Inhibitor 5-Bromoindolin-2-one Analog Inhibitor->VEGFR

Caption: Generalized VEGFR signaling pathway targeted by 5-bromoindolin-2-one analogs.

References

Comparative

Validating the Mechanism of Action of 5-Bromoindolin-2-one Derivatives as Kinase Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment. The addition of a bromine atom at the 5-position of the indolin-2-one core has been shown to enhance the anticancer activity of these compounds. This guide delves into the mechanism of action of 5-bromoindolin-2-one derivatives, presenting a comparative analysis of their performance against well-established multi-kinase inhibitors, Sunitinib and Sorafenib. By examining their inhibitory profiles against key oncogenic kinases and their cytotoxic effects on cancer cell lines, we aim to provide a comprehensive resource for the validation and further development of this promising class of compounds.

Mechanism of Action: Targeting Key Oncogenic Kinases

Derivatives of 5-bromoindolin-2-one, much like the broader class of indolin-2-one-based inhibitors, primarily function as ATP-competitive inhibitors of protein kinases. These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By binding to the ATP-binding pocket of these enzymes, 5-bromoindolin-2-one derivatives block the transfer of phosphate from ATP to their respective substrates, thereby inhibiting the downstream signaling cascades that drive tumor growth and progression.

Key kinase targets for this class of compounds include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Primarily VEGFR2, a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.

  • Aurora Kinases: A family of serine/threonine kinases that play a critical role in the regulation of mitosis. Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.

  • Cyclin-Dependent Kinases (CDKs): Essential for the regulation of the cell cycle. Dysregulation of CDK activity is a common feature of cancer.

Comparative Performance Data

To objectively evaluate the potential of 5-bromoindolin-2-one derivatives, their performance is compared against Sunitinib and Sorafenib, two FDA-approved multi-kinase inhibitors with broad clinical use.

In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 5-bromoindolin-2-one derivatives and the comparator drugs against key kinases. Lower IC50 values indicate greater potency.

Compound/DrugTarget KinaseIC50 (nM)Reference
5-Bromo-7-azaindolin-2-one derivative (23p) Not specified, broad anti-proliferative activitySee cytotoxicity data[1]
1-Benzyl-5-bromoindolin-2-one derivative (7d) VEGFR-2503[2]
Sunitinib VEGFR280[3]
PDGFRβ2[3]
c-Kit-[3]
FLT3-[3]
Sorafenib VEGFR-290[4]
VEGFR-320[4]
PDGFR-β57[4]
c-Kit68[4]
B-Raf22[4]
Raf-16[4]
In Vitro Cytotoxicity

The cytotoxic activity of these compounds against various human cancer cell lines is a critical indicator of their therapeutic potential. The IC50 values for cytotoxicity are presented below.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
5-Bromo-7-azaindolin-2-one derivative (23p) HepG2Liver Carcinoma2.357[1]
A549Lung Adenocarcinoma3.012[1]
Skov-3Ovarian Carcinoma-[1]
1-Benzyl-5-bromoindolin-2-one derivative (7d) MCF-7Breast Cancer2.93[2]
A-549Lung Cancer9.57[2]
Sunitinib HepG2Liver Carcinoma31.594[1]
A549Lung Adenocarcinoma29.257[1]
Skov-3Ovarian Carcinoma49.036[1]
Sorafenib HepG2Liver Carcinoma~6
Huh-7Liver Carcinoma-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key assays used to characterize the activity of 5-bromoindolin-2-one derivatives.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Luminescent Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant kinase (e.g., VEGFR2, PDGFRβ)

  • Kinase substrate (specific for the kinase being tested)

  • ATP

  • Test compounds (5-bromoindolin-2-one derivatives, Sunitinib, Sorafenib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., DMSO).

  • Kinase Reaction:

    • Add the kinase, substrate, and test compound to the wells of the plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the viability against the compound concentration.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the treated and untreated cells and wash with PBS.

  • Fixation: Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing. Incubate on ice or at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI, which is proportional to the DNA content.

  • Data Analysis: Generate DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Visualizing Mechanisms and Workflows

Signaling Pathway of VEGFR2 Inhibition

The following diagram illustrates the general mechanism of action of 5-bromoindolin-2-one derivatives as VEGFR2 inhibitors, leading to the inhibition of angiogenesis.

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds VEGFR2->VEGFR2 P P ATP ATP ADP ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Inhibitor 5-Bromo-3-methylindolin-2-one Inhibitor->VEGFR2 Inhibits (ATP-competitive) IC50_Workflow start Start: Compound Synthesis dilution Prepare Serial Dilutions of Test Compound start->dilution treatment Treat Cells with Compound Dilutions dilution->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment incubation Incubate for Defined Period (e.g., 72h) treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Measure Absorbance/ Luminescence viability_assay->data_acquisition data_analysis Calculate % Viability vs. Untreated Control data_acquisition->data_analysis ic50_calc Determine IC50 Value (Dose-Response Curve) data_analysis->ic50_calc end End: Report IC50 ic50_calc->end Kinase_Inhibition_Effects compound 5-Bromoindolin-2-one Derivative kinase Target Kinase (e.g., VEGFR2, Aurora B) compound->kinase Inhibits in_vitro_assay In Vitro Kinase Assay (Measures direct inhibition) compound->in_vitro_assay Evaluated by pathway Signaling Pathway (e.g., Angiogenesis, Mitosis) kinase->pathway Regulates cellular_effect Cellular Effect (e.g., Apoptosis, Cell Cycle Arrest) pathway->cellular_effect Controls cell_based_assay Cell-based Assays (e.g., MTT, Flow Cytometry) (Measures cellular outcome) cellular_effect->cell_based_assay Measured by in_vitro_assay->kinase cell_based_assay->cellular_effect

References

Validation

A Comparative Guide to the X-ray Crystallography of 5-Bromoindolin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the X-ray crystallographic data of several 5-bromoindolin-2-one derivatives. The indolin-2-one scaffold is a p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of several 5-bromoindolin-2-one derivatives. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, and understanding the three-dimensional arrangement of its derivatives is crucial for structure-based drug design. This document summarizes key crystallographic parameters, details experimental protocols, and visualizes molecular structures and experimental workflows to facilitate a deeper understanding of the structure-property relationships in this class of compounds.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of 5-bromoindolin-2-one derivatives, highlighting the influence of substitutions at the N1 and C3 positions on the crystal lattice and molecular geometry.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
5-Bromo-1-methylindolin-2-oneC₉H₈BrNOMonoclinicP2₁/c10.5134(4)11.0926(4)7.7168(3)90103.229(2)90876.06(6)4[1]
(E)-5-Bromo-3-(2,6-dichlorobenzylidene)indolin-2-oneC₁₅H₈BrCl₂NOTriclinicP-18.1018(4)13.5726(7)14.4904(7)63.575(1)82.956(1)80.139(1)1403.89(12)4[2]
5-Bromo-1-methylindoline-2,3-dioneC₉H₆BrNO₂OrthorhombicP2₁2₁2₁5.869(2)11.235(3)13.084(4)909090862.0(4)4[3]
5-Bromo-1-ethylindoline-2,3-dioneC₁₀H₈BrNO₂TriclinicP-19.5198(3)10.0655(3)11.2341(3)70.9288(16)75.4109(16)85.2199(16)984.58(5)4[4]
5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trioneC₂₆H₁₀BrNO₆TriclinicP-111.8333(6)12.8151(6)17.1798(8)77.317(4)74.147(4)66.493(5)2280.0(2)2[5]

Experimental Protocols

Synthesis and Crystallization

The synthesis of these derivatives typically involves the modification of a 5-bromo-isatin or 5-bromo-oxindole precursor. Single crystals suitable for X-ray diffraction are generally obtained through slow evaporation from an appropriate solvent system.

General Synthesis of N-substituted 5-Bromoindoline-2,3-diones: A common method involves the N-alkylation of 5-bromoisatin. For example, to synthesize 5-bromo-1-ethylindoline-2,3-dione, 5-bromo-1H-indole-2,3-dione is reacted with 1-bromoethane in DMF in the presence of potassium carbonate and a catalytic amount of tetra-n-butylammonium bromide.[4] The mixture is stirred at room temperature for an extended period, after which the product is isolated and can be recrystallized from a suitable solvent like ethanol to yield crystals for X-ray analysis.[4]

General Synthesis of 3-substituted 5-Bromoindolin-2-ones: For derivatives substituted at the C3 position, a Knoevenagel condensation is often employed. For instance, the synthesis of (E)-5-Bromo-3-(2,6-dichlorobenzylidene)indolin-2-one involves the reaction of 5-bromo-2-oxindole with 2,6-dichlorobenzaldehyde in the presence of a base like piperidine in ethanol, often facilitated by microwave irradiation.[2]

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected on a diffractometer, typically using Mo Kα radiation. The structures are solved by direct methods and refined by full-matrix least-squares on F². All hydrogen atoms are usually placed in geometrically calculated positions and refined using a riding model.

Visualization of Structures and Workflows

The following diagrams, generated using the DOT language, illustrate the molecular structures of the compared derivatives and a typical experimental workflow for X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography cluster_analysis Data Analysis Precursor 5-Bromo-isatin/oxindole Reaction Chemical Reaction (e.g., Alkylation, Condensation) Precursor->Reaction Purification Purification Reaction->Purification Crystallization Slow Evaporation Purification->Crystallization Crystal Single Crystal Crystallization->Crystal Diffractometer X-ray Diffractometer Crystal->Diffractometer Data_Collection Data Collection Diffractometer->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure Crystallographic_Parameters Crystallographic Parameters Final_Structure->Crystallographic_Parameters Molecular_Geometry Bond Lengths & Angles Final_Structure->Molecular_Geometry Packing_Analysis Intermolecular Interactions Final_Structure->Packing_Analysis

Experimental workflow for X-ray crystallography.

molecular_structures cluster_1 5-Bromo-1-methylindolin-2-one cluster_2 (E)-5-Bromo-3-(2,6-dichlorobenzylidene)indolin-2-one cluster_3 5-Bromo-1-ethylindoline-2,3-dione mol1 mol2 mol3

Molecular structures of selected derivatives.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides definitive structural information in the solid state, other techniques offer valuable complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds in solution. The chemical shifts and coupling constants provide insights into the electronic environment and connectivity of atoms.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For indolin-2-one derivatives, characteristic peaks for the C=O (amide) and N-H stretching vibrations are of particular interest.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.

By combining the precise spatial information from X-ray crystallography with the solution-state and functional group information from these spectroscopic techniques, a comprehensive understanding of the chemical and physical properties of 5-bromo-3-methylindolin-2-one derivatives can be achieved. This integrated approach is invaluable for the rational design of new molecules with desired biological activities.

References

Comparative

in vitro vs in vivo efficacy of 5-Bromo-3-methylindolin-2-one compounds

An Objective Comparison of the In Vitro and In Vivo Efficacy of 5-Bromoindolin-2-one Derivatives The data presented herein is collated from multiple independent studies, and it is important to note that variations in exp...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the In Vitro and In Vivo Efficacy of 5-Bromoindolin-2-one Derivatives

The data presented herein is collated from multiple independent studies, and it is important to note that variations in experimental protocols and conditions can influence the outcomes. Therefore, this guide serves as a comparative summary rather than a direct head-to-head evaluation of a single entity.

In Vitro Efficacy of 5-Bromoindolin-2-one Derivatives

The in vitro activity of 5-bromoindolin-2-one derivatives has been predominantly evaluated against various cancer cell lines and microbial strains. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.

Compound DerivativeTarget Cell Line/OrganismIC50 (µM)Reference
(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-[3-(dimethylamino)propyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide (23j)HepG2 (Liver Cancer)2.357[1][2]
(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-[3-(dimethylamino)propyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide (23j)A549 (Lung Cancer)3.012[1]
(Z)-5-[(5-Bromo-2-oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-N-[3-(dimethylamino)propyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide (23j)Skov-3 (Ovarian Cancer)Not Reported[1]
1-benzyl-5-bromo-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one (7c)MCF-7 (Breast Cancer)7.17[3]
1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7d)MCF-7 (Breast Cancer)2.93[3]
Indoline derivative 435-Lipoxygenase (5-LOX)Not Reported[4]
Indoline derivative 735-Lipoxygenase (5-LOX)0.41[4]
Indoline derivative 73Soluble Epoxide Hydrolase (sEH)0.43[4]
(E)-5-bromo-3-(phenylimino)indolin-2-oneK-562 (Leukemia)>10 (61.04% GI at 10 µM)[5]
(E)-5-bromo-3-(phenylimino)indolin-2-oneUO-31 (Renal Cancer)>10 (17.88% resistance at 10 µM)[5]
5-bromoindole (A)Monilinia fructicolaNot Reported[6]
5-bromoindole (A)Botrytis cinereaNot Reported[6]

In Vivo Efficacy of Indolin-2-one Derivatives

While specific in vivo data for 5-Bromo-3-methylindolin-2-one is limited in the available literature, studies on related indolin-2-one derivatives provide insights into their potential anti-inflammatory effects in animal models.

Compound DerivativeAnimal ModelDisease ModelDosing RegimenEfficacyReference
Indoline derivative 73MiceZymosan-induced peritonitisNot SpecifiedRemarkable anti-inflammatory efficacy[4]
Indoline derivative 73MiceExperimental asthmaNot SpecifiedRemarkable anti-inflammatory efficacy[4]

Experimental Protocols

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HepG2, A549, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 5-bromoindolin-2-one derivatives) and a positive control (e.g., Sunitinib, Doxorubicin) for a specified period, typically 48-72 hours.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Activity Assay (Zymosan-Induced Peritonitis in Mice)

This protocol is a common model for evaluating the anti-inflammatory properties of a compound.

  • Animal Acclimatization: Male mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound (e.g., Indoline derivative 73) is administered to the mice, typically via oral gavage or intraperitoneal injection, at a predetermined dose. A vehicle control group receives only the solvent.

  • Induction of Peritonitis: After a specific time (e.g., 1 hour) following compound administration, peritonitis is induced by an intraperitoneal injection of zymosan, an inflammatory agent.

  • Leukocyte Collection: At a set time point after zymosan injection (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity is washed with a buffered saline solution to collect the inflammatory exudate.

  • Cell Counting: The total number of leukocytes in the peritoneal fluid is counted using a hemocytometer.

  • Data Analysis: The anti-inflammatory effect of the compound is determined by comparing the number of leukocytes in the peritoneal fluid of the treated group to that of the vehicle control group. A significant reduction in leukocyte infiltration indicates anti-inflammatory activity.

Visualizing the Path from Lab to Life

To better understand the journey of a compound from initial testing to potential clinical application, the following diagrams illustrate a generalized workflow for efficacy testing and a hypothetical signaling pathway that could be targeted by kinase inhibitors, a class to which some indolin-2-one derivatives belong.

G cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy Compound Synthesis Compound Synthesis Cell-Based Assays Cell-Based Assays Compound Synthesis->Cell-Based Assays IC50 Determination Mechanism of Action Studies Mechanism of Action Studies Cell-Based Assays->Mechanism of Action Studies Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Promising Results Pharmacokinetic Studies Pharmacokinetic Studies Animal Model Selection->Pharmacokinetic Studies ADME Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Tumor Growth Inhibition Preclinical Development Preclinical Development Efficacy Studies->Preclinical Development

Caption: A generalized workflow for evaluating the efficacy of a drug candidate, from initial in vitro testing to in vivo studies.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK/ERK) Indolin-2-one Derivative Indolin-2-one Derivative Indolin-2-one Derivative->Receptor Tyrosine Kinase (RTK) Inhibition Proliferation, Survival Proliferation, Survival Signaling Cascade (e.g., MAPK/ERK)->Proliferation, Survival

References

Validation

A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-3-methylindolin-2-one and its Analogs as VEGFR-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5-Bromo-3-methylindolin-2-one and related analogs targeting...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5-Bromo-3-methylindolin-2-one and related analogs targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The indolin-2-one scaffold is a well-established pharmacophore in the design of kinase inhibitors, with Sunitinib being a prominent FDA-approved drug based on this core structure.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated biological pathways to facilitate further research and development in this area.

Introduction to 5-Bromo-3-methylindolin-2-one and VEGFR-2 Inhibition

The indolin-2-one core is a privileged scaffold in medicinal chemistry, recognized for its ability to target the ATP-binding site of various protein kinases.[4] Modifications on this core structure, particularly at the 3-, 5-, and N1-positions, have led to the development of potent and selective kinase inhibitors.[4][5] One of the most critical targets for this class of compounds is VEGFR-2, a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a key target for anti-cancer therapies.[3]

5-Bromo-3-methylindolin-2-one is a derivative of this important scaffold. The bromine atom at the 5-position is a common feature in many potent indolin-2-one-based kinase inhibitors, as it can form favorable interactions within the hydrophobic pocket of the kinase domain.[1] The methyl group at the 3-position is another key modification that can influence the compound's activity and selectivity. This guide will explore the SAR of this compound and its analogs in the context of VEGFR-2 inhibition.

Comparative Analysis of VEGFR-2 Inhibitory Activity

While direct experimental data for 5-Bromo-3-methylindolin-2-one is not extensively available in the public domain, we can infer its potential activity by analyzing the SAR of closely related analogs. The following table summarizes the in vitro VEGFR-2 inhibitory activity (IC50) of a series of 3-substituted-5-bromoindolin-2-one derivatives and other relevant compounds for comparison.

Compound IDIndolin-2-one Substitution3-Position Linker & MoietyIC50 (µM) for VEGFR-2Reference
Sunitinib 5-Fluoro-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide0.139[6]
Sorafenib (Alternative Scaffold)N/A0.090[7]
Axitinib (Alternative Scaffold)N/A0.001[1]
Compound 7d 5-Bromo, 1-Benzyl-hydrazono]-4-(p-tolyl)thiazole0.503[8]
Compound 7c 5-Bromo, 1-Benzyl-hydrazono]-4-(p-fluorophenyl)thiazole0.728[8]
Compound 23p 5-Bromo (azaindolin-2-one)-ylidenemethyl]-2,4-dimethyl-N-{3-[4-(ethoxyimino)piperidin-1-yl]propyl}-1H-pyrrole-3-carboxamide2.357-3.012 (Antiproliferative IC50)[5]

Structure-Activity Relationship Insights:

  • 5-Position Substitution: The presence of a halogen, such as bromine or fluorine, at the 5-position of the indolin-2-one ring is generally associated with potent VEGFR-2 inhibitory activity. This is exemplified by the low nanomolar to micromolar IC50 values of Sunitinib and the 5-bromo analogs listed.[1][8] The halogen atom is believed to occupy a hydrophobic pocket in the ATP-binding site of VEGFR-2.[1]

  • 3-Position Moiety: The substituent at the 3-position of the indolin-2-one ring is crucial for activity. In Sunitinib, a substituted pyrrole ring is attached via a methylidene linker.[3] In the compared 5-bromo derivatives, a hydrazono-thiazole moiety is present.[8] The nature of this substituent significantly impacts the binding affinity to the kinase.

  • N1-Substitution: Alkylation or arylation at the N1-position of the indolin-2-one ring, such as the benzyl group in compounds 7c and 7d, can further modulate the compound's activity.[8]

  • Inference for 5-Bromo-3-methylindolin-2-one: Based on the available data, the 5-bromo substitution is favorable for VEGFR-2 inhibition. The effect of a simple methyl group at the 3-position, without a larger conjugated system, is likely to result in significantly lower potency compared to compounds like Sunitinib or the hydrazono-thiazole derivatives. The larger moieties at the 3-position are critical for establishing key interactions within the active site of VEGFR-2.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory potency of compounds against VEGFR-2 kinase.[6][9][10]

Principle:

The assay measures the amount of ATP remaining in the solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal indicates inhibition of the kinase.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (KDR) kinase domain

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should typically be kept below 1%.

  • Kinase Reaction Setup: To the wells of a 96-well plate, add the kinase buffer, the peptide substrate, and the diluted test compounds or vehicle control (for 100% activity) and a blank control (no enzyme).

  • Enzyme Addition: Add the recombinant VEGFR-2 kinase to all wells except the blank.

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. The percentage of inhibition is calculated relative to the controls, and the IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the simplified signaling cascade initiated by the activation of VEGFR-2, leading to key cellular responses like proliferation and angiogenesis. The pathway highlights the central role of the Ras-Raf-MEK-ERK cascade.[11][12][13][14][15]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer PLCg PLCγ VEGFR2_dimer->PLCg activates PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC activates Ras Ras PKC->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation leads to

Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines the key steps of the in vitro luminescence-based kinase assay for determining the inhibitory activity of a compound against VEGFR-2.[6][9][10]

Kinase_Assay_Workflow prep 1. Prepare Reagents (Kinase, Substrate, ATP, Compound) plate 2. Plate Compound Dilutions & Controls prep->plate add_enzyme 3. Add VEGFR-2 Enzyme plate->add_enzyme initiate 4. Initiate Reaction with ATP add_enzyme->initiate incubate 5. Incubate at 30°C initiate->incubate detect 6. Add Luminescence Reagent incubate->detect read 7. Read Luminescence detect->read analyze 8. Calculate % Inhibition & IC50 read->analyze

References

Comparative

A Comparative Analysis of Kinase Inhibitory Profiles: Sunitinib and Other Multi-Targeted Kinase Inhibitors

Disclaimer: Publicly available data on the specific kinase inhibitory profile of 5-Bromo-3-methylindolin-2-one is not available at the time of this publication. Therefore, this guide utilizes Sunitinib, a well-characteri...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific kinase inhibitory profile of 5-Bromo-3-methylindolin-2-one is not available at the time of this publication. Therefore, this guide utilizes Sunitinib, a well-characterized multi-kinase inhibitor with a structurally related indolin-2-one core, as a representative compound for comparison. This guide is intended for researchers, scientists, and drug development professionals to illustrate a comparative framework for evaluating kinase inhibitors.

This comparison guide provides a detailed analysis of the kinase inhibitory profile of Sunitinib alongside other prominent multi-targeted tyrosine kinase inhibitors (TKIs), including Sorafenib, Regorafenib, Pazopanib, and Axitinib. These inhibitors are widely recognized for their roles in cancer therapy, primarily through the inhibition of key signaling pathways involved in tumor angiogenesis and cell proliferation.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Sunitinib and other selected TKIs against a panel of key kinases. Lower IC50 values indicate greater potency.

Kinase TargetSunitinib IC50 (nM)Sorafenib IC50 (nM)Regorafenib IC50 (nM)Pazopanib IC50 (nM)Axitinib IC50 (nM)
VEGFR1 -26[1]13[2][3]10[4][5]0.1[6][7]
VEGFR2 80[8]90[1]4.2[2][3][9]30[4][5]0.2[6][7]
VEGFR3 -20[1]46[2][3]47[4][5]0.1-0.3[6][7]
PDGFRα ---71[4]-
PDGFRβ 2[8]57[1]22[2][3][9]81[4]1.6[6][7]
c-KIT Potent Inhibition[8]68[1]7[2][3][9]74[4]1.7[6][7]
Raf-1 -6[1]2.5[2][3]--
B-Raf -22[1]28[3]--
RET -43[1]1.5[2][3][9]--
FLT3 50 (ITD mutant)[8]58[1]---

Key Signaling Pathways Targeted

The primary mechanism of action for these inhibitors involves the disruption of signaling cascades crucial for cancer progression. Below are simplified diagrams of the major pathways affected.

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Akt Akt PI3K->Akt PKC PKC DAG->PKC Raf Raf PKC->Raf Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitors Sunitinib, Sorafenib, Regorafenib, Pazopanib, Axitinib Inhibitors->VEGFR Inhibits

Caption: Simplified VEGFR Signaling Pathway.

PDGFR_Signaling_Pathway PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Ras Ras PDGFR->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitors Sunitinib, Sorafenib, Regorafenib, Pazopanib, Axitinib Inhibitors->PDGFR Inhibits

Caption: Simplified PDGFR Signaling Pathway.

cKIT_Signaling_Pathway SCF SCF Ligand cKIT c-KIT Receptor SCF->cKIT Binds PI3K PI3K cKIT->PI3K STAT STAT cKIT->STAT MAPK MAPK Pathway (Ras/Raf/MEK/ERK) cKIT->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Differentiation Akt->Proliferation STAT->Proliferation MAPK->Proliferation Inhibitors Sunitinib, Sorafenib, Regorafenib, Pazopanib, Axitinib Inhibitors->cKIT Inhibits

Caption: Simplified c-KIT Signaling Pathway.

Experimental Protocols

The determination of kinase inhibitory activity is a critical step in the characterization of potential drug candidates. Below is a generalized protocol for an in vitro kinase assay.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a common method for determining the IC50 value of a compound against a specific kinase.

Objective: To quantify the potency of an inhibitor by measuring the extent of inhibition of kinase activity across a range of inhibitor concentrations.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-32P]ATP or [γ-33P]ATP) or a system for non-radioactive detection

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test inhibitor (e.g., Sunitinib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well microplates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or luminescence/fluorescence plate reader

  • Stop solution (e.g., phosphoric acid for radiometric assays, or a specific reagent for detection kits)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test inhibitor in the kinase reaction buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

    • Prepare a master mix containing the kinase reaction buffer, purified kinase, and substrate.

  • Assay Plate Setup:

    • Add the serially diluted inhibitor to the wells of the microplate.

    • Include control wells:

      • Positive control (no inhibitor): Contains all reaction components except the inhibitor (solvent vehicle only).

      • Negative control (no enzyme): Contains all components except the kinase, to measure background signal.

  • Kinase Reaction:

    • Add the kinase/substrate master mix to each well.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes). The reaction time should be within the linear range of the assay.

  • Reaction Termination and Detection:

    • For Radiometric Assays:

      • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

      • Spot an aliquot of the reaction mixture from each well onto phosphocellulose paper.

      • Wash the paper multiple times to remove unincorporated [γ-P]ATP.

      • Quantify the incorporated radioactivity on the substrate using a scintillation counter.

    • For Non-Radioactive Assays (e.g., ADP-Glo™, LanthaScreen™):

      • Follow the manufacturer's instructions to add the detection reagents. These typically involve a process to quantify the amount of ADP produced or the amount of ATP remaining.

      • Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all other readings.

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the positive control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - Serial Dilution of Inhibitor - Kinase/Substrate Master Mix Start->Prepare Plate Plate Setup: Add Inhibitor and Controls Prepare->Plate Reaction Kinase Reaction: 1. Add Kinase/Substrate 2. Pre-incubate 3. Add ATP to initiate Plate->Reaction Stop Stop Reaction & Detect Signal Reaction->Stop Analyze Data Analysis: Calculate % Inhibition Determine IC50 Stop->Analyze End End Analyze->End

Caption: General Workflow for an In Vitro Kinase Assay.

References

Comparative

Assessing the ADME Properties of 5-Bromo-3-methylindolin-2-one Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The development of novel kinase inhibitors is a cornerstone of modern oncology. Among the promising scaffolds, the indolin-2-one core has demonstrated signi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel kinase inhibitors is a cornerstone of modern oncology. Among the promising scaffolds, the indolin-2-one core has demonstrated significant therapeutic potential, with Sunitinib being a notable example. This guide provides a comparative assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Bromo-3-methylindolin-2-one derivatives, a class of compounds with emerging interest in cancer research. Due to the limited availability of comprehensive experimental ADME data for this specific series of derivatives, this guide will leverage the well-characterized ADME profile of Sunitinib, a structurally related multi-targeted receptor tyrosine kinase inhibitor, as a primary benchmark. Additionally, insights from other relevant oxindole derivatives will be incorporated to provide a broader context for researchers.

Comparative Analysis of Physicochemical and ADME Properties

Successful drug development hinges on optimizing the ADME profile of lead compounds. The following table summarizes key ADME parameters for Sunitinib, providing a reference point for the anticipated properties of 5-Bromo-3-methylindolin-2-one derivatives. In silico predictions for other oxindole derivatives are also included to illustrate the range of properties within this class of compounds.

PropertySunitinibRepresentative Oxindole Derivatives (In Silico)Significance in Drug Development
Molecular Weight ( g/mol ) 398.48350 - 550Influences solubility, permeability, and overall "drug-likeness".
LogP ~5.04.4 - 5.4[1]A measure of lipophilicity, affecting absorption, distribution, and metabolism.
Aqueous Solubility PoorLow to ModerateCrucial for dissolution and subsequent absorption in the gastrointestinal tract.
Permeability (Papp) Moderate to HighPredicted to be well-absorbedIndicates the ability of a compound to cross biological membranes, such as the intestinal epithelium.
Metabolic Stability (t½) 40 - 60 hours (Sunitinib)[2]; 80 - 110 hours (active metabolite)[2]Varies depending on substitution patternsDetermines the compound's persistence in the body and dosing frequency.
Primary Metabolizing Enzyme CYP3A4[2][3][4]Predicted to be substrates of CYP enzymes[5]Identifies potential for drug-drug interactions.
Protein Binding 95% (Sunitinib); 90% (active metabolite)[2][4]HighAffects the free fraction of the drug available to exert its pharmacological effect.
Primary Route of Excretion Feces (~61%)[2][3][4]-Determines the main pathway of elimination from the body.

Experimental Protocols for Key ADME Assays

Accurate assessment of ADME properties relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two critical in vitro assays.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[6][7][8]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation into a polarized monolayer.[6][9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[8][9]

  • Transport Experiment:

    • The Caco-2 monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[6]

    • For apical to basolateral (A→B) transport, the test compound is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.[6]

    • For basolateral to apical (B→A) transport, the dosing and receiving compartments are reversed. This is crucial for identifying compounds that are substrates of efflux transporters.[8]

    • The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]

  • Sample Analysis: Samples are collected from both donor and receiver compartments at the end of the incubation period and the concentration of the test compound is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[6][8]

    • The efflux ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER greater than 2 suggests the involvement of active efflux.[8]

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[10][11]

Objective: To determine the intrinsic clearance (Clint) and in vitro half-life (t½) of a test compound.

Methodology:

  • Preparation:

    • Liver microsomes (human or other species) are thawed and diluted in a suitable buffer (e.g., potassium phosphate buffer).[10]

    • An NADPH regenerating system is prepared to ensure the continuous activity of CYP enzymes.[10]

  • Incubation:

    • The test compound is added to the microsomal solution.

    • The metabolic reaction is initiated by adding the NADPH regenerating system. The mixture is incubated at 37°C.[10][11]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11][12]

  • Reaction Termination: The reaction in each aliquot is stopped by adding an ice-cold solvent like acetonitrile, which also precipitates the proteins.[10][11]

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[10][11]

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (Clint) is calculated based on the half-life and the protein concentration.

Visualizing Key Processes and Workflows

Signaling Pathway Inhibition

5-Bromo-3-methylindolin-2-one derivatives, similar to Sunitinib, are anticipated to function as kinase inhibitors. The diagram below illustrates a simplified, generic signaling pathway targeted by such inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Phosphorylation Cascade Kinase_Inhibitor 5-Bromo-3-methylindolin-2-one Derivative Kinase_Inhibitor->RTK Inhibition Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression Cellular_Response Cell Proliferation, Angiogenesis, Survival Gene_Expression->Cellular_Response

Caption: Generic Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of a kinase inhibitor.

ADME Assessment Workflow

The following diagram outlines the typical workflow for assessing the ADME properties of a new chemical entity like a 5-Bromo-3-methylindolin-2-one derivative.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Solubility Aqueous Solubility Data_Analysis Data Analysis & Candidate Selection Solubility->Data_Analysis Permeability Caco-2 Permeability Permeability->Data_Analysis Metabolic_Stability Microsomal Stability Metabolic_Stability->Data_Analysis Protein_Binding Plasma Protein Binding Protein_Binding->Data_Analysis PK_Studies Pharmacokinetic Studies (Rodent) Metabolite_ID Metabolite Identification PK_Studies->Metabolite_ID Lead_Compound Lead Compound (5-Bromo-3-methylindolin-2-one derivative) Lead_Compound->Solubility Lead_Compound->Permeability Lead_Compound->Metabolic_Stability Lead_Compound->Protein_Binding Data_Analysis->PK_Studies

Caption: A typical workflow for the assessment of ADME properties during drug discovery.

Conclusion and Future Directions

While comprehensive experimental ADME data for 5-Bromo-3-methylindolin-2-one derivatives are not yet widely published, their structural similarity to Sunitinib and other oxindole-based kinase inhibitors provides a valuable framework for anticipating their pharmacokinetic profile. It is expected that these derivatives may exhibit moderate to high permeability and be substrates for CYP3A4-mediated metabolism. However, specific substitutions on the indolin-2-one core will significantly influence their physicochemical properties and subsequent ADME profile.

For researchers working with this class of compounds, the experimental protocols provided in this guide offer a robust starting point for in vitro characterization. A thorough understanding of the ADME properties is critical for the successful translation of these promising compounds from preclinical discovery to clinical development. Future studies should focus on generating and publishing comprehensive ADME data for a series of 5-Bromo-3-methylindolin-2-one derivatives to establish clear structure-activity and structure-property relationships, which will be instrumental in guiding the optimization of this important class of kinase inhibitors.

References

Validation

head-to-head comparison of different synthetic routes to 5-Bromo-3-methylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals The synthesis of 5-Bromo-3-methylindolin-2-one, a key building block in the development of various pharmacologically active compounds, can be approached thr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Bromo-3-methylindolin-2-one, a key building block in the development of various pharmacologically active compounds, can be approached through several synthetic strategies. This guide provides a comprehensive head-to-head comparison of the most common routes, offering an objective analysis of their performance based on experimental data. Detailed methodologies and visual pathway representations are included to aid in the selection of the most suitable synthesis for specific research and development needs.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route to 5-Bromo-3-methylindolin-2-one is contingent on factors such as desired yield, purity, scalability, and the availability of starting materials. The following table summarizes the quantitative data for three primary synthetic pathways.

Synthetic RouteStarting MaterialKey ReagentsNumber of StepsOverall Yield (%)PurityKey AdvantagesKey Disadvantages
Route 1 5-Bromo-3-methylindoleHBr, H₂O₂190%HighHigh yield, green chemistryStarting material may not be readily available
Route 2 3-Methylindolin-2-oneN-Bromosuccinimide (NBS)1~76% (analogous)GoodReadily available starting materialLower yield compared to Route 1
Route 3 5-Bromoisatin(CH₃)₂S=CH₂, then reduction2+VariableRequires purificationModular approachMulti-step, potentially lower overall yield

Experimental Protocols

Route 1: Halide-Catalyzed Oxidation of 5-Bromo-3-methylindole

This method represents a highly efficient and environmentally friendly approach to the target molecule.

Procedure: To a 10 mL round-bottom flask equipped with a magnetic stir bar, 5-bromo-3-methylindole (0.5 mmol), hydrobromic acid (10 mol%, 0.05 mmol, 48% wt solution in water), and 1,2-dimethoxyethane (2.0 mL) are added. Subsequently, 30% hydrogen peroxide (77 μL, 0.75 mmol, 30% wt solution in water) is added dropwise. The reaction mixture is stirred for 30 minutes at 50 °C under an air atmosphere. Following the reaction, the mixture is diluted with ethyl acetate and quenched with a saturated aqueous solution of NaCl. The layers are separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are dried over MgSO₄, filtered, and concentrated in vacuo. The resulting residue is purified by flash column chromatography to yield 5-Bromo-3-methylindolin-2-one.[1]

Route 2: Electrophilic Bromination of 3-Methylindolin-2-one

This route utilizes a common and straightforward bromination reaction. The protocol is adapted from the synthesis of a structurally similar compound, 5-bromo-1-methylindolin-2-one.

Procedure: 3-Methylindolin-2-one (0.50 g) is dissolved in acetonitrile (10 ml). The mixture is cooled to -10 °C (263 K). A solution of N-Bromosuccinimide (NBS) (0.60 g) in acetonitrile is added slowly to the cooled mixture. The reaction is stirred for 24 hours. After completion, the mixture is poured into ice water and stirred for an additional hour. The solution is then extracted with chloroform and the organic layer is dried over Na₂SO₄. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from ethanol to afford 5-Bromo-3-methylindolin-2-one.[2]

Route 3: Synthesis from 5-Bromoisatin

This pathway offers a modular approach starting from the readily available 5-bromoisatin. The synthesis involves the introduction of the methyl group at the 3-position.

Step 1: Synthesis of 5-bromo-3-methyleneindolin-2-one A solution of 5-bromoisatin in a suitable solvent is reacted with a Wittig-type reagent, such as that generated from a phosphonium ylide or a Peterson olefination reagent, to form the exocyclic double bond.

Step 2: Reduction to 5-Bromo-3-methylindolin-2-one The resulting 5-bromo-3-methyleneindolin-2-one is then subjected to a reduction reaction. This can be achieved through catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) or with a chemical reducing agent (e.g., sodium borohydride) to selectively reduce the double bond, yielding the final product.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of each synthetic route.

Route1 start 5-Bromo-3-methylindole reagents HBr, H₂O₂ 1,2-dimethoxyethane, 50°C start->reagents product 5-Bromo-3-methylindolin-2-one reagents->product

Caption: Route 1: Oxidation of 5-Bromo-3-methylindole.

Route2 start 3-Methylindolin-2-one reagents NBS Acetonitrile, -10°C start->reagents product 5-Bromo-3-methylindolin-2-one reagents->product

Caption: Route 2: Bromination of 3-Methylindolin-2-one.

Route3 start 5-Bromoisatin step1_reagents Wittig Reagent start->step1_reagents intermediate 5-Bromo-3-methyleneindolin-2-one step1_reagents->intermediate step2_reagents Reduction (e.g., H₂, Pd/C) intermediate->step2_reagents product 5-Bromo-3-methylindolin-2-one step2_reagents->product

Caption: Route 3: Synthesis from 5-Bromoisatin.

Summary and Recommendations

The choice of synthetic route for 5-Bromo-3-methylindolin-2-one will ultimately depend on the specific requirements of the researcher.

  • For high yield and green chemistry considerations, Route 1 is the most promising option. The single-step, high-yield oxidation of 5-bromo-3-methylindole offers an efficient and environmentally conscious pathway, provided the starting material is accessible.[1]

  • When starting material availability is a primary concern, Route 2 presents a viable alternative. 3-Methylindolin-2-one is a more common starting material, and the electrophilic bromination is a well-established and straightforward transformation. While the yield may be lower than Route 1, its practicality makes it an attractive option.

  • Route 3 offers a flexible and modular approach that can be advantageous for the synthesis of analogs. Starting from 5-bromoisatin allows for the introduction of various substituents at the 3-position. However, this multi-step route is likely to have a lower overall yield and will require more extensive optimization.

For large-scale production, the efficiency and high yield of Route 1 make it the most economically viable choice, assuming the cost of the starting material is not prohibitive. For medicinal chemistry applications where the synthesis of a library of analogs is desired, the modularity of Route 3 could be highly beneficial. Route 2 provides a reliable and accessible method for obtaining the target compound for general research purposes.

References

Comparative

Validating Target Engagement of 5-Bromo-3-methylindolin-2-one in Cells: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of methodologies to validate the cellular target engagement of 5-Bromo-3-methylindolin-2-one, a compound belongin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies to validate the cellular target engagement of 5-Bromo-3-methylindolin-2-one, a compound belonging to a class of molecules frequently investigated for their kinase inhibitory activity. Based on the prevalent activity of similar 5-bromoindolin-2-one scaffolds, this guide will proceed under the strong hypothesis that Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary target.

We will compare the hypothetical engagement of 5-Bromo-3-methylindolin-2-one with two well-established, FDA-approved VEGFR-2 inhibitors: Sunitinib and Sorafenib. This guide will present experimental data from literature for these comparators and outline detailed protocols for key validation experiments.

Executive Summary

Validation of target engagement is a critical step in drug discovery, confirming that a compound interacts with its intended molecular target in a cellular context. This guide outlines and compares several key assays for this purpose, focusing on VEGFR-2. While direct experimental data for 5-Bromo-3-methylindolin-2-one is not publicly available, this document leverages data from structurally related compounds and established inhibitors to provide a framework for its evaluation.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of Sunitinib and Sorafenib against VEGFR-2, providing a benchmark for the expected potency of novel inhibitors like 5-Bromo-3-methylindolin-2-one.

CompoundTargetIC50 (nM)Reference
SunitinibVEGFR-280[1]
SorafenibVEGFR-290[2][3]
5-Bromo-3-methylindolin-2-one VEGFR-2 Data Not Available

Experimental Protocols

To validate the engagement of 5-Bromo-3-methylindolin-2-one with VEGFR-2 in cells, a multi-pronged approach is recommended. Below are detailed protocols for three key experiments.

In Vitro VEGFR-2 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant VEGFR-2.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. Inhibition of the kinase results in a higher remaining ATP concentration, which is detected via a luciferase-based reaction that generates a luminescent signal.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • Kinase-Glo® MAX Reagent

  • Test compound (5-Bromo-3-methylindolin-2-one) and comparators (Sunitinib, Sorafenib)

  • DMSO

  • White 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in 1x Kinase Buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Master Mixture Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

  • Plate Setup:

    • Add the master mixture to all wells of a white 96-well plate.

    • Add the diluted test compounds to the respective wells.

    • For the positive control (no inhibitor), add 1x Kinase Buffer with the same DMSO concentration.

    • For the blank (no enzyme), add 1x Kinase Buffer.

  • Enzyme Addition: Add diluted VEGFR-2 enzyme to all wells except the blank.

  • Incubation: Mix gently and incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection:

    • Add Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Read luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Western Blot for Phospho-VEGFR-2

This assay determines if the compound can inhibit the phosphorylation of VEGFR-2 in a cellular context, indicating target engagement and downstream signaling inhibition.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, are treated with the test compound and then stimulated with VEGF-A. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • VEGF-A

  • Test compound, comparators, and DMSO

  • RIPA buffer with phosphatase and protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-VEGFR-2 (Tyr1175) and anti-total VEGFR-2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs to 80-90% confluency.

    • Starve the cells in a basal medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound or comparators for 1-2 hours.

  • VEGF-A Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-p-VEGFR-2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an anti-total VEGFR-2 antibody to normalize for protein loading.

    • Quantify the band intensities and calculate the ratio of p-VEGFR-2 to total VEGFR-2.

    • Compare the inhibition of VEGFR-2 phosphorylation at different compound concentrations.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in intact cells.[4][5][6]

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[4][5][6]

Materials:

  • HUVECs or other cells expressing VEGFR-2

  • Test compound, comparators, and DMSO

  • PBS with protease inhibitors

  • Liquid nitrogen

  • Thermocycler or water baths

  • Ultracentrifuge

  • Western blot or ELISA reagents for VEGFR-2 detection

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

  • Heating:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification of Soluble Protein:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble VEGFR-2 by Western blot or ELISA.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble VEGFR-2 as a function of temperature for both treated and untreated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

    • An isothermal dose-response curve can also be generated by heating the cells at a single temperature with varying concentrations of the compound.

Mandatory Visualizations

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Responses VEGFA VEGF-A VEGFR2 VEGFR-2 Extracellular Domain Transmembrane Domain Kinase Domain VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound 5-Bromo-3-methylindolin-2-one (or Sunitinib/Sorafenib) Compound->VEGFR2 Inhibits (Target Engagement) PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF Raf PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Assays cluster_comparison Comparison invitro1 1. Incubate Recombinant VEGFR-2 with Compound invitro2 2. Add ATP and Substrate invitro1->invitro2 invitro3 3. Measure ATP Consumption (Luminescence) invitro2->invitro3 invitro4 4. Determine IC50 invitro3->invitro4 compare1 Compare IC50 and Cellular Activity to Sunitinib and Sorafenib invitro4->compare1 cellular1 1. Treat Cells with Compound cellular2 2. Stimulate with VEGF-A (for Western Blot) cellular1->cellular2 cellular3 3. Heat Cells (for CETSA) cellular1->cellular3 cellular4 4. Lyse Cells cellular2->cellular4 cellular3->cellular4 cellular5 5. Analyze VEGFR-2 (Phosphorylation or Solubility) cellular4->cellular5 cellular6 6. Quantify Target Engagement cellular5->cellular6 cellular6->compare1

Caption: Workflow for validating target engagement.

Logical_Relationship Compound 5-Bromo-3-methylindolin-2-one DirectBinding Direct Binding to VEGFR-2 Compound->DirectBinding Hypothesis Inhibition Inhibition of Kinase Activity DirectBinding->Inhibition Signaling Inhibition of Cellular VEGFR-2 Signaling Inhibition->Signaling Phenotype Anti-Angiogenic Phenotype (e.g., reduced proliferation) Signaling->Phenotype

Caption: Logical flow from compound to cellular effect.

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of 5-Bromo-3-methylindolin-2-one

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a c...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-Bromo-3-methylindolin-2-one, a halogenated organic compound. Adherence to these procedures is crucial to mitigate risks and ensure compliance with safety regulations.

I. Understanding the Hazard Profile

II. Personal Protective Equipment (PPE)

Before handling 5-Bromo-3-methylindolin-2-one for any purpose, including disposal, wearing the appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A laboratory coat, worn fully buttoned.
Respiratory A NIOSH-approved respirator is recommended, particularly if there is a risk of generating dust or aerosols.[1]

III. Segregation and Storage of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal.

  • Waste Container: Use a designated, leak-proof, and clearly labeled container for halogenated organic waste. The container must be compatible with the chemical.

  • Labeling: The waste container must be marked with "Hazardous Waste" and the full chemical name: "5-Bromo-3-methylindolin-2-one."

  • Segregation: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid laboratory trash.[1][2][3] Mixing halogenated and non-halogenated waste increases disposal costs and complexity.[2][3]

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

  • Evacuate and Ventilate: Non-essential personnel should leave the immediate area. Ensure adequate ventilation to disperse any airborne contaminants.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For solutions, use an inert absorbent material to contain the spill.

  • Cleanup: Place all contaminated materials (absorbent pads, gloves, etc.) into the designated halogenated waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent.

V. Disposal Procedure

The recommended method for the disposal of 5-Bromo-3-methylindolin-2-one is through a licensed and certified hazardous waste disposal service. On-site treatment or neutralization is not advised.

  • Professional Disposal: The primary and safest method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This process must be carried out by a licensed professional waste disposal company.

  • Regulatory Compliance: Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.

  • Do Not:

    • Dispose of 5-Bromo-3-methylindolin-2-one down the drain.

    • Place it in regular solid waste containers.

    • Attempt to neutralize the chemical without expert guidance and appropriate facilities.

Disposal Decision Workflow

Disposal Workflow for 5-Bromo-3-methylindolin-2-one A Identify Waste: 5-Bromo-3-methylindolin-2-one B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Store in Labeled, Sealed Container C->D E Contact Certified Hazardous Waste Disposal Service D->E F Arrange for Professional Incineration E->F G Document Waste Transfer F->G

Caption: A step-by-step logical flow for the proper disposal of 5-Bromo-3-methylindolin-2-one.

References

Handling

Personal protective equipment for handling 5-Bromo-3-methylindolin-2-one

Personal Protective Equipment (PPE) A comprehensive personal protective equipment strategy is mandatory to prevent exposure when handling 5-Bromo-3-methylindolin-2-one. The following table outlines the recommended equipm...

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure when handling 5-Bromo-3-methylindolin-2-one. The following table outlines the recommended equipment.

Protection TypeRecommended EquipmentSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory. A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[3][4]
Hand Protection Nitrile GlovesDisposable nitrile gloves are recommended for incidental contact.[3][4] For prolonged or direct contact, consider using double gloves or more robust chemical-resistant gloves. Gloves must be inspected before use and changed immediately if contaminated.[3][5]
Body Protection Laboratory CoatA long-sleeved lab coat is required to protect against skin contact.[4]
Respiratory Protection Use in a Well-Ventilated Area or Fume HoodWork should be conducted in a chemical fume hood to avoid inhalation of dust or vapors.[5][6] If a fume hood is not available and there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.[6][7]

Operational Plan: Safe Handling Protocol

A systematic approach to handling 5-Bromo-3-methylindolin-2-one is critical to minimize exposure risk.

1. Engineering Controls:

  • Always work in a well-ventilated laboratory.

  • Use a certified chemical fume hood when handling the solid compound or preparing solutions to minimize inhalation exposure.[5][6]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid the formation of dust and aerosols.[5]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Wash hands thoroughly after handling the chemical.[1][8]

3. Storage:

  • Store in a tightly sealed container in a cool, dry, and dark place.[8]

  • Keep away from incompatible materials such as strong oxidizing agents.[9][10]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Personal Protective Equipment: Wear appropriate PPE, including double nitrile gloves, safety goggles, a lab coat, and if necessary, respiratory protection.[6]

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it into a labeled, sealed container for disposal.[5][9]

    • For liquid spills (if dissolved in a solvent), absorb the spill with an inert, non-combustible material such as vermiculite or sand. Place the absorbed material into a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[6]

Disposal Plan

All waste containing 5-Bromo-3-methylindolin-2-one must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Waste Collection: Collect all solid waste and contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "5-Bromo-3-methylindolin-2-one".

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[5] Do not dispose of this chemical down the drain or in the regular trash.[5]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for safely handling 5-Bromo-3-methylindolin-2-one, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves) prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Solid Compound prep_hood->prep_weigh prep_dissolve Prepare Solution (if applicable) prep_weigh->prep_dissolve handle_exp Perform Experiment prep_dissolve->handle_exp Proceed to Experiment cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon Complete Experiment handle_monitor Monitor for Spills or Exposure handle_monitor->handle_exp spill_alert Alert Others & Evacuate handle_monitor->spill_alert Spill Occurs cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_dispose Arrange for Professional Disposal cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash spill_ppe Don Enhanced PPE spill_alert->spill_ppe spill_contain Contain & Clean Spill spill_ppe->spill_contain spill_dispose Dispose of Spill Waste spill_contain->spill_dispose spill_dispose->cleanup_dispose

Caption: Workflow for Safe Handling of 5-Bromo-3-methylindolin-2-one.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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